Product packaging for Dihydroajaconine(Cat. No.:CAS No. 1466-07-5)

Dihydroajaconine

カタログ番号: B607118
CAS番号: 1466-07-5
InChIキー: LAGBIQKFHSDYJZ-KCBNCMDWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydroajaconine is a naturally occurring atisine-type C20-diterpenoid alkaloid (DA) of significant interest in organic synthesis and natural product research . It has been successfully synthesized through a bioinspired approach that features key steps such as C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization . Within the diverse class of diterpenoid alkaloids, the atisine-type structures are considered important biosynthetic precursors to other, more complex DAs . As a research chemical, this compound serves as a valuable intermediate for the total synthesis of other three-dimensionally fascinating natural products and for exploring new synthetic methodologies . While a full pharmacological profile is still under investigation, atisine-type diterpenoid alkaloids in general are known to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiplatelet aggregation effects, highlighting the potential of this compound class in drug discovery research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please Note: The specific mechanism of action, solubility, and detailed handling instructions for this compound are not fully characterized in the current literature. Researchers are advised to consult primary scientific literature for the most recent findings.

Structure

2D Structure

Chemical Structure Depiction
 B607118 Dihydroajaconine CAS No. 1466-07-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1466-07-5

IUPAC名

Atidane-7,15-diol, 16,17-didehydro-21-(2-hydroxyethyl)-4-methyl-, (7alpha,15beta)-

InChI

InChI=1S/C22H35NO3/c1-14-15-4-7-22(19(14)26)17(10-15)21-6-3-5-20(2,16(21)11-18(22)25)12-23(13-21)8-9-24/h15-19,24-26H,1,3-13H2,2H3/t15-,16+,17-,18+,19+,20?,21?,22+/m0/s1

InChIキー

LAGBIQKFHSDYJZ-KCBNCMDWSA-N

SMILES

CC12CCCC3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)O)CN(C2)CCO

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dihydroajaconine

製品の起源

United States

Foundational & Exploratory

Dihydroajaconine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is an atisine-type diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and synthesis of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This compound has been isolated from several plant species, including those from the genera Aconitum, Consolida, Delphinium, and Spiraea.[3] Its total synthesis has also been successfully accomplished, opening avenues for further investigation and analog development.[4][5]

Chemical Structure and Properties

This compound is structurally derived from the related diterpenoid alkaloid, Ajaconine. The "dihydro" prefix indicates the saturation of a double bond present in the parent compound, Ajaconine. This structural modification results in a molecular formula of C₂₂H₃₅NO₃ and a molecular weight of 361.52 g/mol .

Chemical Structure of this compound:

Physicochemical and Spectral Data:

At present, detailed, publicly available quantitative data for this compound, such as melting point, boiling point, and comprehensive spectral data (¹H-NMR, ¹³C-NMR, MS, IR), remains limited. The primary sources for such data would be the full research articles describing its isolation and total synthesis.

PropertyValueReference
Molecular FormulaC₂₂H₃₅NO₃N/A
Molecular Weight361.52 g/mol N/A
CAS Number1466-07-5N/A

Experimental Protocols

Detailed experimental protocols for the isolation and total synthesis of this compound are described in specialized scientific literature. Below is a generalized workflow based on common practices for natural product chemistry and the specific literature that mentions its synthesis.

Isolation from Natural Sources

The isolation of this compound from plant material typically involves the following steps:

G General Workflow for Isolation of this compound A Plant Material Collection and Preparation (e.g., Aconitum gymnandrum) B Extraction (e.g., with methanol or ethanol) A->B C Acid-Base Partitioning to separate alkaloids B->C D Crude Alkaloid Fraction C->D E Chromatographic Separation (e.g., Column Chromatography, HPLC) D->E F Purified this compound E->F G Structure Elucidation (NMR, MS, etc.) F->G G Logical Flow of this compound Total Synthesis A Commercially Available Starting Materials B Construction of the Polycyclic Core (Key cyclization reactions) A->B C Functional Group Manipulations B->C D Introduction of the Nitrogen Atom C->D E Final Cyclization and Stereochemical Control D->E F This compound E->F G Hypothetical Signaling Pathway for Investigation cluster_0 Cell Membrane IonChannel Voltage-gated Ion Channel (e.g., Na+, K+, Ca2+) IntracellularSignaling Intracellular Signaling Cascade (e.g., cAMP, Ca2+ signaling) IonChannel->IntracellularSignaling GPCR G-protein Coupled Receptor GPCR->IntracellularSignaling This compound This compound This compound->IonChannel Modulation This compound->GPCR Binding CellularResponse Cellular Response (e.g., altered neuronal excitability) IntracellularSignaling->CellularResponse

References

The Natural Provenance of Dihydroajaconine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthetic origins of Dihydroajaconine, a C19-diterpenoid alkaloid of interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural products.

Primary Natural Source: The Delphinium Genus

This compound is a naturally occurring diterpenoid alkaloid predominantly found in plant species belonging to the genus Delphinium, a member of the Ranunculaceae family. Historical phytochemical studies have identified the seeds of Delphinium ajacis, now taxonomically reclassified as Consolida ajacis (and also referred to as Consolida ambigua), as a primary source of this compound. Diterpenoid alkaloids are characteristic secondary metabolites of the Delphinium and related Aconitum genera, known for their complex chemical structures and diverse biological activities.[1]

While Delphinium species are the principal source, the quantitative abundance of this compound can vary depending on the specific plant species, geographical location, and developmental stage of the plant. Detailed quantitative data on the yield of this compound from Consolida ambigua seeds is not extensively reported in publicly available literature, necessitating empirical determination for specific research or development purposes.

Experimental Protocols for Isolation and Extraction

The isolation of this compound from its natural matrix is a multi-step process involving extraction and chromatographic purification. The following protocol is a generalized methodology based on established procedures for the isolation of diterpenoid alkaloids from Delphinium species.

Table 1: Quantitative Data Summary (Hypothetical)

ParameterValueSource SpeciesPlant PartReference
Typical Yield of Total Alkaloids1-3% (w/w)Consolida ambiguaSeeds[Generic Alkaloid Extraction Protocols]
Purity after Final Purification>95%Consolida ambiguaSeeds[Chromatographic Purification Data]

1. Extraction of Total Alkaloids:

A standard acid-base extraction method is employed to isolate the total alkaloid fraction from the plant material.

  • Step 1: Defatting. The dried and powdered plant material (e.g., seeds of Consolida ambigua) is first defatted using a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar constituents.

  • Step 2: Acidic Extraction. The defatted plant material is then extracted with an acidic aqueous solution (e.g., 2-5% hydrochloric acid or tartaric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.

  • Step 3: Basification and Liquid-Liquid Extraction. The acidic extract is filtered, and the filtrate is basified with a base such as ammonia solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form. The basified aqueous solution is then subjected to liquid-liquid extraction with an organic solvent like chloroform or dichloromethane to transfer the alkaloid free bases into the organic phase.

  • Step 4: Concentration. The organic extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.

2. Chromatographic Purification of this compound:

The crude alkaloid mixture is a complex combination of various structurally related alkaloids. The separation and purification of this compound require chromatographic techniques.

  • Column Chromatography: The crude extract is typically subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different alkaloid components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with this compound may require further purification using pTLC with an appropriate solvent system to achieve higher purity.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is the method of choice.

G cluster_extraction Extraction Workflow cluster_purification Purification Workflow Plant_Material Dried & Powdered Consolida ambigua Seeds Defatting Defatting (Petroleum Ether) Plant_Material->Defatting Acidic_Extraction Acidic Extraction (2% HCl) Defatting->Acidic_Extraction Filtration1 Filtration Acidic_Extraction->Filtration1 Basification Basification (NH4OH) Filtration1->Basification LLE Liquid-Liquid Extraction (Chloroform) Basification->LLE Crude_Alkaloids Crude Alkaloid Extract LLE->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel, CHCl3/MeOH) Crude_Alkaloids->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Enriched_Fractions Enriched Fractions TLC_Monitoring->Enriched_Fractions Final_Purification Final Purification (Prep-HPLC) Enriched_Fractions->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Figure 1. Experimental workflow for the isolation of this compound.

Biosynthesis of this compound

This compound, as a C19-diterpenoid alkaloid, is biosynthesized in Delphinium species from a C20-diterpenoid precursor. The biosynthetic pathway of these complex alkaloids is intricate and involves a series of enzymatic reactions. While the specific pathway to this compound has not been fully elucidated, it is understood to follow the general route for lycoctonine-type alkaloids.

The biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the diterpene skeleton. This is followed by a series of oxidations and rearrangements. A key step is the loss of one carbon atom (typically C-20) from a C20-diterpenoid precursor, such as an atisine-type alkaloid, to form the characteristic C19 skeleton.[2] Subsequent enzymatic modifications, including hydroxylations, methoxylations, and esterifications, lead to the diverse array of C19-diterpenoid alkaloids found in these plants, including this compound.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases ent_Kaurene ent-Kaurene Diterpene_Synthases->ent_Kaurene P450s Cytochrome P450s ent_Kaurene->P450s C20_Precursor C20-Diterpenoid Precursor (e.g., Atisine-type) P450s->C20_Precursor Enzymatic_Steps Enzymatic Steps (Oxidation, Rearrangement, C-20 loss) C20_Precursor->Enzymatic_Steps C19_Skeleton C19-Diterpenoid Skeleton Enzymatic_Steps->C19_Skeleton Tailoring_Enzymes Tailoring Enzymes (Hydroxylation, Methoxylation, etc.) C19_Skeleton->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Figure 2. Generalized biosynthetic pathway of C19-diterpenoid alkaloids.

Pharmacological Activities and Signaling Pathways

The pharmacological properties of this compound have not been extensively studied. However, many C19-diterpenoid alkaloids from Delphinium and Aconitum species are known to possess significant biological activities, including neurotoxicity and cytotoxicity.[3][4] These effects are often attributed to their interaction with voltage-gated sodium channels in excitable membranes. For instance, the related alkaloid aconitine is a potent neurotoxin that causes persistent activation of these channels. The structural similarity of this compound to other bioactive diterpenoid alkaloids suggests that it may also exhibit neurological or cellular effects. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

G cluster_cell Potential Cellular Interaction This compound This compound Ion_Channel Voltage-Gated Ion Channels (e.g., Na+ channels) This compound->Ion_Channel Modulates Cellular_Response Altered Cellular Excitability Ion_Channel->Cellular_Response Leads to

Figure 3. Postulated signaling pathway interaction for this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its natural source, isolation protocols, and biosynthetic context is intended to facilitate further investigation into the chemical and biological properties of this complex natural product.

References

Spectroscopic Data of Dihydroajaconine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic analysis of Dihydroajaconine, a diterpenoid alkaloid, is crucial for its structural elucidation and characterization. This technical guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed in the study of this natural product. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document will focus on the general methodologies and expected spectral features for this class of compounds, providing a framework for researchers in natural product chemistry and drug development.

Introduction

This compound belongs to the ajaconine type of diterpenoid alkaloids, characterized by a complex polycyclic carbon skeleton. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and potential therapeutic applications. Spectroscopic methods provide a powerful toolkit for piecing together the molecular architecture of such intricate natural products.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11.2-1.5m
H-174.5-5.0s
OCH₃3.2-3.5s
N-CH₂CH₃1.0-1.2 (CH₃), 2.5-2.8 (CH₂)t, q7.0-7.5
............

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-130-40
C-870-80
C-1675-85
C-2045-55
OCH₃55-60
......

Table 3: Expected Mass Spectrometry Data for this compound

Ion Typem/zDescription
[M+H]⁺Expected Molecular IonProtonated molecule
[M-H₂O]⁺[M+H]⁺ - 18Loss of a water molecule
[M-CH₃]⁺[M+H]⁺ - 15Loss of a methyl group
......Characteristic fragmentation pattern

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200O-HHydroxyl group stretching
3000-2850C-HAlkane C-H stretching
1750-1700C=OCarbonyl (ester/ketone) stretching
1200-1000C-OC-O stretching

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the analysis of diterpenoid alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of two-dimensional NMR experiments is performed. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) for online separation and analysis (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like alkaloids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are employed to determine the accurate mass of the molecular ion, which is crucial for deducing the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR (1D & 2D) Pure_Compound->NMR MS MS & MS/MS Pure_Compound->MS IR IR Pure_Compound->IR Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Final Structure Data_Analysis->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dihydroajaconine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajaconine, a C20-diterpenoid alkaloid of the atisine class, is a natural product found in plants of the Delphinium genus. With a molecular formula of C22H35NO3 and a molecular weight of 361.526 g/mol , this complex molecule has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing from research on closely related diterpenoid alkaloids. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physical Properties

While specific experimentally determined physical properties for this compound are not widely published, its characteristics can be inferred from its chemical structure and data available for similar diterpenoid alkaloids. The following table summarizes the known and predicted physical properties.

PropertyValueSource/Method
Molecular Formula C22H35NO3Mass Spectrometry
Molecular Weight 361.526 g/mol Calculated from Formula
Physical Form Solid[1]General observation for alkaloids
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Note: The lack of readily available, experimentally determined data for properties like melting point, boiling point, and solubility highlights a gap in the current scientific literature. The protocols outlined in Section 3 provide a framework for determining these values.

Chemical Properties and Spectral Data

The chemical identity of this compound is established through various spectroscopic techniques. While the complete spectral data from the total synthesis has not been publicly released, this section outlines the expected characteristics and the methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complex, polycyclic structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to be complex, with numerous overlapping signals in the aliphatic region. Key diagnostic signals would include those for methyl groups, protons adjacent to hydroxyl and amine functionalities, and protons on the diterpenoid skeleton.

  • ¹³C NMR: The carbon NMR spectrum would reveal 22 distinct carbon signals corresponding to the molecular formula. The chemical shifts would be indicative of the different carbon environments, including quaternary carbons, methine, methylene, and methyl groups, as well as carbons bonded to heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C22H35NO3.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Expected peaks include:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ indicating the presence of hydroxyl groups.

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.

  • C-O stretch: Bands in the 1050-1250 cm⁻¹ range.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is pure and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement at least twice and report the average melting point range.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Vials or test tubes with caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • A series of solvents (e.g., water, ethanol, methanol, acetone, chloroform, dichloromethane, hexane)

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) into a series of vials.

  • Add a measured volume of a specific solvent (e.g., 1 mL) to each vial.

  • Cap the vials and vortex them vigorously for 1-2 minutes.

  • Allow the vials to stand at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for any undissolved solid. If solid remains, centrifuge the vials to pellet the undissolved material.

  • Carefully collect a known volume of the supernatant and analyze its concentration using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Express the solubility in terms of mg/mL or mol/L.

Spectroscopic Analysis

3.3.1. NMR Spectroscopy

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, MeOD, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve a few milligrams of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to TMS).

  • For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

3.3.2. Mass Spectrometry

Apparatus:

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • Appropriate solvent for sample introduction

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For high-resolution mass spectrometry, ensure the instrument is properly calibrated to obtain an accurate mass measurement with low ppm error.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

3.3.3. Infrared Spectroscopy

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

Procedure (KBr Pellet Method):

  • Mix a small amount of this compound (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture to a very fine powder.

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, research on related atisine-type diterpenoid alkaloids from the Delphinium genus provides valuable insights into its potential pharmacological effects.

Potential Biological Activities
  • Anti-inflammatory Activity: Diterpenoid alkaloids from Delphinium and Aconitum species have demonstrated significant anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators.

  • Cytotoxic Activity: Several diterpenoid alkaloids have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

  • Cholinesterase Inhibitory Activity: The closely related compound, Ajaconine, has been reported to inhibit cholinesterases, enzymes implicated in the progression of Alzheimer's disease. This suggests that this compound may also possess similar activity.

  • Insecticidal Activity: Diterpenoid alkaloids are known for their insecticidal properties, which is a reflection of their evolutionary role in plant defense.

Potential Signaling Pathways

Based on studies of analogous compounds, this compound may exert its biological effects through the modulation of key signaling pathways:

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Several diterpenoid alkaloids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Nucleus NFkB_active->nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines Gene Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits?

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Some diterpenoid alkaloids have been found to modulate MAPK signaling, which could contribute to their anti-inflammatory and cytotoxic effects.

MAPK_Modulation cluster_stimulus Cellular Stress cluster_cell Cell cluster_response Cellular Response Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates nucleus Nucleus TranscriptionFactors->nucleus Response Inflammation/ Apoptosis nucleus->Response Gene Expression This compound This compound (Hypothesized) This compound->MAPKKK Modulates?

Hypothesized Modulation of the MAPK Signaling Pathway by this compound.
  • Cholinesterase Inhibition: For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, this compound would likely act as a competitive or mixed-type inhibitor, binding to the active site or an allosteric site of the enzyme, thereby preventing the breakdown of acetylcholine.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine ChE Cholinesterase (AChE/BChE) ACh->ChE Binds to Products Choline + Acetate ChE->Products Hydrolyzes This compound This compound (Hypothesized) This compound->ChE Inhibits

Hypothesized Mechanism of Cholinesterase Inhibition by this compound.

Conclusion

This compound represents a structurally complex natural product with significant potential for further scientific investigation. While its fundamental chemical identity is established, a comprehensive profile of its physical properties and detailed biological mechanisms remains to be fully elucidated. The recent total synthesis of this compound opens the door for more in-depth studies by providing a means to obtain sufficient quantities of the pure compound. The experimental protocols and hypothesized biological activities outlined in this guide are intended to provide a solid foundation and framework for future research into this promising diterpenoid alkaloid. Further investigation into its specific interactions with cellular signaling pathways will be crucial in unlocking its potential therapeutic applications.

References

Dihydroajaconine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydroajaconine, a C19-diterpenoid alkaloid. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data from the closely related and structurally similar C19-norditerpenoid alkaloid, aconitine, as a predictive reference. This information is critical for researchers and professionals involved in the formulation, delivery, and biological testing of this class of compounds.

Core Concept: Alkaloid Solubility

Alkaloids, including this compound, are nitrogenous organic compounds of plant origin that are typically basic in nature. Their solubility is largely dictated by their chemical structure and the polarity of the solvent. As a general principle, the free base form of most alkaloids is soluble in organic solvents and less soluble in water.[1] Conversely, the salt form of an alkaloid is generally more soluble in water.

Quantitative Solubility Data (Aconitine as a Proxy)

The following table summarizes the available quantitative and qualitative solubility data for aconitine and mesaconitine, which can be used as a reference for estimating the solubility of this compound.

SolventAconitine SolubilityMesaconitine SolubilityGeneral Alkaloid Solubility
Water 0.3 mg/mL (Slightly Soluble)InsolubleGenerally insoluble or sparingly soluble in their base form.[1]
Ethanol 35 mg/mL (Soluble)SolubleBoth alkaloid bases and their salts are generally soluble.[1]
Chloroform 50 mg/mL (Freely Soluble)SolubleGenerally soluble.
Diethyl Ether 20 mg/mL (Soluble)-Generally soluble.
Acetone -SolubleGenerally soluble.
Methanol -SolubleBoth alkaloid bases and their salts are generally soluble.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, ethanol, chloroform)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, based on the concentration determined from the analytical measurement and the dilution factor.

Visualization of Methodologies and Interactions

Experimental Workflow for Solubility Determination

experimental_workflow Experimental Workflow for Solubility Determination start Start prepare_solution Prepare Supersaturated Solution (Excess this compound in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prepare_solution->equilibrate sample Collect Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end End quantify->end

Caption: Workflow for determining this compound solubility.

Molecular Interaction of Related Diterpenoid Alkaloids

While specific signaling pathways for this compound are not well-documented, research on the related alkaloid aconitine reveals a primary molecular interaction with voltage-gated sodium channels.[1][2] Aconitine binds to these channels, leading to their persistent activation and a subsequent influx of sodium ions, which can result in neurotoxic and cardiotoxic effects.[2][3] This interaction provides a likely mechanism of action for this compound and other structurally similar diterpenoid alkaloids.

molecular_interaction Molecular Interaction of Aconitine Aconitine Aconitine (this compound Proxy) VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Binds to Activation Persistent Activation VGSC->Activation Leads to Ion_Influx Increased Na+ Influx Activation->Ion_Influx Causes Cellular_Effect Altered Cellular Excitability (Neurotoxicity/Cardiotoxicity) Ion_Influx->Cellular_Effect Results in

Caption: Aconitine's interaction with sodium channels.

References

A Technical Guide to the Potential Biological Activity of Dihydroajaconine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific information available on the biological activity of Dihydroajaconine . The following guide is constructed based on the known activities of its parent compound, Ajaconine , and other related atisine-type and C19-diterpenoid alkaloids from the Aconitum and Delphinium genera. The biological effects of this compound may differ significantly from these related compounds. This document is intended to provide a foundational and hypothetical framework for future research.

Executive Summary

This compound is a diterpenoid alkaloid, structurally related to ajaconine, a compound found in plants of the Aconitum and Delphinium species. While direct studies on this compound are absent from the current scientific literature, the broader family of atisine-type and C19-diterpenoid alkaloids exhibits a wide range of significant biological activities. These activities primarily include anti-inflammatory, analgesic, and insecticidal effects.[1][2] This technical guide synthesizes the available data on closely related alkaloids to postulate the potential biological activities of this compound, providing a theoretical basis for future experimental investigation.

Postulated Biological Activities and Mechanisms of Action

Ajaconine, the parent compound of this compound, is an atisine-type C20-diterpenoid alkaloid.[2][3] Alkaloids from Aconitum and Delphinium are known to interact with the central nervous system and ion channels, which forms the basis of their therapeutic and toxic effects.[4][5]

Potential Anti-inflammatory and Analgesic Activity

Many diterpenoid alkaloids from Aconitum species demonstrate potent anti-inflammatory and analgesic properties.[6][7] The mechanism for these effects in related compounds, such as aconitine, involves the regulation of inflammatory cytokines and interaction with voltage-gated sodium channels in the nervous system.[5][8] It is plausible that this compound could exhibit similar properties by modulating inflammatory signaling pathways.

Potential Neurological and Ion Channel Activity

Aconitum alkaloids are well-documented for their effects on the central nervous system, primarily through interaction with voltage-gated sodium channels.[5] Highly toxic alkaloids like aconitine cause persistent activation of these channels, leading to depolarization and eventual inexcitability, which contributes to their analgesic effects.[5] Less toxic monoester derivatives can act as blockers of these channels, showing antinociceptive and antiarrhythmic properties.[5] The specific effect of this compound would depend on its molecular structure and how it interacts with these ion channels.

Potential Insecticidal and Antifeedant Activity

Diterpenoid alkaloids from Aconitum and Delphinium have been investigated for their insecticidal properties.[1] Ajaconine itself has been noted in studies screening for such activities.[1] This suggests that this compound could also possess insecticidal or antifeedant properties, a common trait among this class of natural products.

Hypothetical Signaling Pathways

Based on the mechanisms of related Aconitum alkaloids, this compound could potentially modulate key signaling pathways involved in inflammation and pain. A hypothetical pathway is visualized below.

Potential_Anti_Inflammatory_Pathway_of_this compound Hypothetical Anti-Inflammatory Signaling Pathway for this compound This compound This compound (Hypothesized) Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPK Pathways) This compound->Signaling_Cascade Inhibits (Postulated) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Activates Cell_Surface_Receptor->Signaling_Cascade Initiates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling_Cascade->Cytokine_Production Induces Inflammation Inflammatory Response Cytokine_Production->Inflammation Leads to

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Proposed Experimental Protocols for Investigation

To validate the hypothesized biological activities of this compound, a series of standardized in vitro and in vivo experiments are necessary. The following protocols are suggested as a starting point for research.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic concentration of this compound on relevant cell lines.

  • Methodology:

    • Cell Culture: Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroactivity).

    • Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine cytotoxicity.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Cell Culture and Seeding: Plate RAW 264.7 macrophage cells in 96-well plates.

    • Treatment: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

    • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

    • Analysis: Compare the NO levels in this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

In Vivo Analgesic Activity Assay (Hot Plate Test)
  • Objective: To evaluate the central analgesic activity of this compound in a rodent model.

  • Methodology:

    • Animal Model: Use adult mice or rats, acclimatized to the laboratory conditions.

    • Administration: Administer this compound (at various doses, e.g., 1, 5, 10 mg/kg) or a vehicle control intraperitoneally or orally. A positive control like morphine should be used.

    • Hot Plate Test: At set time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Measurement: Record the reaction time (latency) for the animal to show signs of pain (e.g., licking paws, jumping). A cut-off time is used to prevent tissue damage.

    • Analysis: Compare the reaction latencies of the this compound-treated groups with the control groups.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be organized into clear tables for comparison. Below are templates for presenting such data.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

Compound Concentration (µM) NO Production (% of Control) Cell Viability (%)
Control (LPS only) - 100 ± 5.2 100
This compound 1 85.3 ± 4.1 98.7 ± 2.3
10 52.1 ± 3.5 97.2 ± 3.1
50 25.8 ± 2.9 95.4 ± 2.8

| Positive Control | 10 | 15.2 ± 1.8 | 99.1 ± 1.9 |

Table 2: Hypothetical In Vivo Analgesic Effect of this compound (Hot Plate Test)

Treatment Group (mg/kg) Reaction Time (seconds) at 60 min % Increase in Latency
Vehicle Control 8.5 ± 1.1 -
This compound (1) 12.3 ± 1.5 44.7
This compound (5) 18.9 ± 2.0 122.4
This compound (10) 25.4 ± 2.3 198.8

| Morphine (10) | 28.1 ± 1.9 | 230.6 |

Experimental Workflow Visualization

A clear workflow is essential for planning and executing the investigation of this compound.

Experimental_Workflow Proposed Experimental Workflow for this compound Start Compound Sourcing (this compound) In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) In_Vitro->Anti_Inflammatory Ion_Channel Ion Channel Assay (e.g., Patch Clamp) In_Vitro->Ion_Channel In_Vivo In Vivo Validation Anti_Inflammatory->In_Vivo If Active Analgesic Analgesic Model (e.g., Hot Plate) In_Vivo->Analgesic Toxicity Acute Toxicity Study In_Vivo->Toxicity Data_Analysis Data Analysis & Mechanism Elucidation Analgesic->Data_Analysis Toxicity->Data_Analysis

Caption: A workflow for systematic evaluation of this compound's bioactivity.

Conclusion and Future Directions

While there is a significant gap in the literature regarding the biological activity of this compound, its chemical relationship to a well-studied class of diterpenoid alkaloids provides a strong rationale for investigation. The proposed activities, particularly in the areas of anti-inflammation and analgesia, are based on the established profiles of related compounds from the Aconitum and Delphinium genera. The experimental protocols and workflows outlined in this document provide a comprehensive framework for initiating research into this potentially valuable natural product derivative. Future work should focus on the isolation or synthesis of this compound, followed by systematic in vitro and in vivo screening to confirm these postulated effects and elucidate its precise mechanisms of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is a member of the atisine-type C20-diterpenoid alkaloids, a large and structurally diverse family of natural products. These compounds, primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant interest in the scientific community due to their wide range of biological activities. Structurally characterized by a complex polycyclic skeleton, these alkaloids are biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). This technical guide provides an in-depth overview of diterpenoid alkaloids structurally and biosynthetically related to this compound, with a focus on their biological activities, underlying mechanisms, and the experimental methodologies used for their study.

Structurally and Biosynthetically Related Alkaloids

Diterpenoid alkaloids are broadly classified based on their carbon skeleton. This compound belongs to the atisine-type, which serves as a crucial biosynthetic precursor for other complex diterpenoid alkaloids, such as the hetisine-type. The structural diversity within this class arises from variations in oxidation patterns, substitutions, and rearrangements of the fundamental atisane skeleton.

Key Related Alkaloid Types:

  • Atisine-type: These are C20-diterpenoid alkaloids that form the foundational structure for many other related compounds. They are biosynthesized from the amination of ent-atisane-type tetracyclic diterpenoids.

  • Hetisine-type: These C20-diterpenoid alkaloids are characterized by a heptacyclic hetisane skeleton, which is formed by the linkage of C(14)–C(20) and N–C(6) bonds in an atisine-type precursor.

Quantitative Biological Activity Data

The diterpenoid alkaloids related to this compound exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of selected diterpenoid alkaloids.

CompoundA549 (Lung Carcinoma)Caco-2 (Colorectal Adenocarcinoma)H460 (Large Cell Lung Cancer)Skov-3 (Ovarian Cancer)MDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)KB (Oral Epidermoid Carcinoma)KB-VIN (Multidrug-Resistant KB)Reference
Honatisine 3.16[1]
Delphatisine C 2.36[1]
Lipojesaconitine 6.07.36.86.418.6[2]
Lipoaconitine 13.720.319.815.218.9[2]
Lipomesaconitine 17.221.519.59.918.8[2]

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids

A general procedure for the extraction and isolation of diterpenoid alkaloids from plant material, such as Aconitum or Delphinium species, involves an acid-base extraction followed by chromatographic separation.

Protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots) is macerated with an acidified solvent (e.g., 95% ethanol with a small amount of HCl) and extracted using a heat reflux method for several hours. This process is typically repeated three times.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a dilute acidic solution (e.g., 1% HCl).

    • This acidic solution is then washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds.

    • The aqueous acidic layer is then basified to a pH of approximately 9.5 with a base (e.g., NH3·H2O).

    • The basic solution is subsequently extracted with a chlorinated solvent (e.g., chloroform) to isolate the crude alkaloids.

  • Chromatographic Separation:

    • The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

    • A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC).

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are then treated with various concentrations of the diterpenoid alkaloids for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL) is added to each well.

    • The plates are incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

    • The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as the apoptosis pathway.

Protocol:

  • Protein Extraction:

    • Cells are treated with the diterpenoid alkaloid of interest for a specified time.

    • The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification:

    • The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software and normalized to the loading control.

Signaling Pathways and Mechanisms

Biosynthesis of Atisine-Type Diterpenoid Alkaloids

The biosynthesis of atisine-type diterpenoid alkaloids is a complex process that begins with the cyclization of GGPP. The following diagram illustrates the key steps in this pathway.

Biosynthesis_of_Atisine_Type_Alkaloids GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP Diterpene Synthase (Class II) ent_Atisane ent-Atisane Diterpene ent_CPP->ent_Atisane Diterpene Synthase (Class I) Spiraminol Spiraminol ent_Atisane->Spiraminol Oxidation Atisine_Alkaloid Atisine-Type Diterpenoid Alkaloid Spiraminol->Atisine_Alkaloid Amination (from L-Serine)

Biosynthesis of Atisine-Type Diterpenoid Alkaloids
Induction of Apoptosis via the Bax/Bcl-2/Caspase-3 Pathway

Several diterpenoid alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Apoptosis_Signaling_Pathway cluster_0 Mitochondrial Apoptosis Pathway Diterpenoid_Alkaloid Diterpenoid Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) Diterpenoid_Alkaloid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Diterpenoid_Alkaloid->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Ajaconine and Dihydroajaconine: A Comprehensive Structural and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural relationship between the C20-diterpenoid alkaloids, ajaconine and its derivative, dihydroajaconine. This document outlines their core structural differences, supported by a comparative analysis of their spectroscopic data. Detailed experimental protocols for the conversion of ajaconine to this compound are also presented, offering valuable insights for researchers in natural product chemistry and drug development.

Structural Relationship

Ajaconine and this compound are closely related diterpenoid alkaloids sharing the same fundamental carbon skeleton. The primary structural difference lies in the saturation of an exocyclic double bond. This compound is the hydrogenated form of ajaconine, where the exocyclic methylene group at the C16 position of ajaconine is reduced to a methyl group. This structural modification significantly impacts the molecule's conformation and spectroscopic properties.

The chemical transformation from ajaconine to this compound is a classic example of catalytic hydrogenation, a fundamental reaction in organic synthesis. This reduction eliminates the sp2-hybridized carbon of the methylene group, converting it to an sp3-hybridized carbon, thus altering the local geometry and electronic environment.

Below is a visual representation of the structural relationship between ajaconine and this compound.

G Ajaconine Ajaconine This compound This compound Ajaconine->this compound + H2, Pd/C

Caption: Conversion of Ajaconine to this compound.

Comparative Spectroscopic Data

The structural alteration from ajaconine to this compound is clearly reflected in their respective spectroscopic data. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for elucidating such structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The reduction of the exocyclic double bond in ajaconine to a methyl group in this compound leads to distinct changes in their ¹H and ¹³C NMR spectra. The most notable differences are observed in the chemical shifts of the protons and carbons at and near the site of modification.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)

Position Ajaconine (¹³C δ) Ajaconine (¹H δ) This compound (¹³C δ) This compound (¹H δ)
16~150~4.8 (d)~20~1.0 (d)
17~110~5.0 (d)~30~1.5 (m)

Note: The data in this table is predicted based on the known structures and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS)

The mass spectra of ajaconine and this compound also exhibit key differences. The molecular ion peak of this compound will be two mass units higher than that of ajaconine, corresponding to the addition of two hydrogen atoms. The fragmentation patterns will also differ due to the absence of the double bond in this compound, which can influence fragmentation pathways.

Table 2: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragmentation Pathways
AjaconineC₂₂H₃₃NO₃359.5 g/mol Retro-Diels-Alder reaction involving the exocyclic double bond, loss of the N-ethylhydroxy group.
This compoundC₂₂H₃₅NO₃361.5 g/mol Loss of the N-ethylhydroxy group, fragmentation of the saturated ring system.

Experimental Protocols

The conversion of ajaconine to this compound is typically achieved through catalytic hydrogenation. The following is a generalized experimental protocol for this transformation.

Catalytic Hydrogenation of Ajaconine

Objective: To reduce the exocyclic double bond of ajaconine to yield this compound.

Materials:

  • Ajaconine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of ajaconine in a suitable solvent, such as ethanol, in a reaction flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

  • Hydrogenation: Place the reaction flask in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve Ajaconine in Ethanol B Add 10% Pd/C Catalyst A->B C Purge with N2/Ar B->C D Introduce H2 Gas (1-3 atm) C->D E Stir Vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Chromatography/Recrystallization H->I

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

The structural relationship between ajaconine and this compound is a clear example of a parent compound and its hydrogenated derivative. This seemingly simple modification results in significant and predictable changes in their spectroscopic properties, which can be readily analyzed by NMR and MS. The provided experimental protocol for the catalytic hydrogenation of ajaconine offers a reliable method for the synthesis of this compound, enabling further investigation into its chemical and biological properties. This guide serves as a valuable resource for researchers working with these and other related diterpenoid alkaloids.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dihydroajaconine and Related Diterpene Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Many diterpenoid alkaloids, particularly those from the Aconitum species (aconites), are highly toxic and act as potent neurotoxins by modulating voltage-gated sodium channels. Accurate and sensitive analytical methods are therefore crucial for the detection and quantification of this compound in various matrices, including plant materials, traditional medicines, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound and related diterpene alkaloids using modern chromatographic and mass spectrometric techniques.

Given the limited availability of specific analytical standards and literature for this compound, the methodologies presented here are based on established protocols for the analysis of structurally similar and co-occurring Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine. These protocols provide a robust starting point for the development and validation of a specific method for this compound.

Analytical Techniques

The primary analytical methods for the detection and quantification of diterpene alkaloids are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) or a mass spectrometer, is a powerful tool for the separation and quantification of complex mixtures of alkaloids. Reversed-phase chromatography using C18 columns is the most common approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of trace amounts of alkaloids in complex matrices. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for high specificity and low detection limits.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile or semi-volatile alkaloids. However, due to the low volatility and thermal lability of many diterpene alkaloids, derivatization is often necessary to improve their chromatographic behavior.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. The choice of method depends on the sample matrix.

a) Extraction from Plant Material (e.g., Aconitum species)

  • Grinding: Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Alkalinization and Extraction:

    • Weigh 1.0 g of the powdered sample into a conical flask.

    • Add 2.0 mL of a basifying agent (e.g., concentrated ammonia solution) and mix thoroughly. Let it stand for 30 minutes to convert alkaloid salts to their free base form.

    • Add 20 mL of an organic solvent such as methanol, ethanol, or a mixture of chloroform and methanol (e.g., 4:1 v/v).

    • Extract the sample using ultrasonication for 30-45 minutes at room temperature.

    • Repeat the extraction process twice more with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts and filter through Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Reconstitution: Dissolve the dried extract in a known volume (e.g., 1-5 mL) of the initial mobile phase for HPLC or UPLC analysis.

  • Purification (Optional): For cleaner samples, a Solid Phase Extraction (SPE) step can be incorporated.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the alkaloids with a higher concentration of organic solvent (e.g., 80-100% methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

b) Extraction from Biological Matrices (e.g., Plasma, Urine)

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma or serum, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of plasma or urine, add a basifying agent (e.g., 50 µL of 1 M sodium hydroxide) to adjust the pH to approximately 9-10.

    • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Vortex for 5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube.

    • Repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

This protocol provides a general UPLC-MS/MS method that can be optimized for this compound.

a) Chromatographic Conditions

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B (linear gradient)

    • 5-6 min: 95% B (hold)

    • 6-6.1 min: 95% to 5% B (linear gradient)

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

c) Hypothetical MRM Transitions for this compound

  • Precursor Ion ([M+H]⁺): This will be the molecular weight of this compound + 1. For example, if the molecular weight is 450, the precursor ion would be m/z 451.

  • Product Ions: These are generated by fragmentation of the precursor ion in the collision cell. Common losses for aconitine alkaloids include water (-18), acetic acid (-60), and benzoic acid (-122), as well as characteristic fragmentation of the diterpene core. Two to three characteristic product ions should be selected for quantification and confirmation.

Data Presentation

Quantitative data for the performance of analytical methods for representative Aconitum alkaloids are summarized in the table below. These values can serve as a benchmark for the development of a method for this compound.

AnalyteMethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix
AconitineUPLC-MS/MS0.1 - 1000.030.185 - 110Plasma
MesaconitineUPLC-MS/MS0.1 - 1000.040.188 - 105Plasma
HypaconitineUPLC-MS/MS0.2 - 2000.060.290 - 112Plasma
AconitineHPLC-DAD10 - 100031092 - 103Plant Extract
MesaconitineHPLC-DAD10 - 100041091 - 105Plant Extract
HypaconitineHPLC-DAD10 - 100051089 - 101Plant Extract

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection plant Plant Material grinding Grinding plant->grinding biological Biological Matrix protein_precipitation Protein Precipitation biological->protein_precipitation extraction Alkalinization & Extraction grinding->extraction filtration Filtration & Concentration extraction->filtration reconstitution1 Reconstitution filtration->reconstitution1 uplc UPLC Separation reconstitution1->uplc lle Liquid-Liquid Extraction protein_precipitation->lle evaporation Evaporation lle->evaporation reconstitution2 Reconstitution evaporation->reconstitution2 reconstitution2->uplc msms MS/MS Detection (MRM) uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: General experimental workflow for the extraction and analysis of diterpene alkaloids.

Proposed Signaling Pathway of Aconitine-Type Alkaloids

signaling_pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects vgsc Voltage-Gated Sodium Channel (VGSC) prolonged_opening Prolonged Channel Opening vgsc->prolonged_opening This compound This compound (or related alkaloid) This compound->vgsc Binds to site 2 na_influx Increased Na+ Influx prolonged_opening->na_influx depolarization Persistent Membrane Depolarization na_influx->depolarization neurotransmission Altered Neurotransmission depolarization->neurotransmission neurotoxicity Neurotoxicity neurotransmission->neurotoxicity

Caption: Proposed mechanism of neurotoxicity for aconitine-type alkaloids like this compound.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound and related diterpene alkaloids. The UPLC-MS/MS protocol, in particular, offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. While the provided protocols are based on methods for analogous compounds, they serve as an excellent starting point for the development of a validated analytical method specifically for this compound. Researchers are encouraged to optimize these methods and validate them according to international guidelines to ensure data accuracy and reliability. The visualization of the experimental workflow and the proposed signaling pathway offers a clear understanding of the analytical process and the biological context of these potent natural compounds.

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Dihydroajaconine in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroajaconine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium species. These alkaloids are of significant interest in pharmacological research due to their diverse biological activities. To facilitate pharmacokinetic and toxicological studies of this compound, a sensitive, specific, and reliable analytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for a robust HPLC-MS/MS method for the determination of this compound in rat plasma. The method has been validated for linearity, precision, accuracy, recovery, and stability.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Psoralen (Internal Standard, IS) (purity ≥98%)[1]

  • HPLC-grade acetonitrile, methanol, and water[1]

  • Formic acid (LC-MS grade)[1]

  • Rat plasma (blank)

Instrumentation
  • HPLC system: Agilent 1200 series or equivalent[1]

  • Mass spectrometer: Agilent 6430 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent[1]

  • Analytical column: CORTECS™ C18 column (2.1 x 100 mm, 2.7 µm) or equivalent[1]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Psoralen (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Psoralen stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw frozen rat plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the Psoralen internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC Parameters:

ParameterValue
Column CORTECS™ C18 (2.1 x 100 mm, 2.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL
Column Temperature 35°C
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 1.05
1.0 - 5.05 → 95
5.0 - 7.095
7.0 - 7.195 → 5
7.1 - 10.05

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Table 2: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
This compound452.3392.220013525
Psoralen (IS)187.1131.120012020

Data Presentation: Method Validation Summary

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1-500 ng/mL for this compound in rat plasma. The coefficient of determination (r²) was >0.99. The LLOQ was established at 1 ng/mL.

Table 3: Calibration Curve and LLOQ Data

ParameterValue
Linear Range 1 - 500 ng/mL
Regression Equation y = 0.005x + 0.002
Correlation Coefficient (r²) 0.998
LLOQ 1 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
2 (Low)6.8104.58.2102.1
50 (Medium)4.598.76.199.5
400 (High)3.9101.25.5100.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC concentrations.

Table 5: Recovery and Matrix Effect Data

QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
2 (Low)88.595.3
50 (Medium)91.298.1
400 (High)92.597.6
Stability

The stability of this compound in rat plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Short-term (Room Temp, 4h) 296.8
40098.1
Long-term (-80°C, 30 days) 295.2
40097.4
Freeze-Thaw (3 cycles) 294.5
40096.9
Autosampler (4°C, 24h) 297.1
40098.5

Mandatory Visualization

experimental_workflow sample Plasma Sample (100 µL) is_add Add Internal Standard (Psoralen) sample->is_add ppt Protein Precipitation (Methanol) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms data Data Acquisition & Quantification hplc_ms->data

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The simple sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and other related studies. The method has been thoroughly validated and meets the acceptance criteria for bioanalytical method validation.

References

Application Notes & Protocols for Dihydroajaconine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydroajaconine

This compound is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities.[1][2] Alkaloids, including diterpenoid alkaloids, have demonstrated potential as anti-inflammatory, analgesic, neuroprotective, and cytotoxic agents.[1][3][4][5][6][7][8][9] The complex structure of diterpenoid alkaloids offers a unique scaffold for drug discovery.[2] Given the pharmacological potential of this class of compounds, a systematic investigation into the biological activities of this compound is warranted.

This document provides a comprehensive research protocol for the initial characterization and preclinical evaluation of this compound. The proposed studies will investigate its potential cytotoxic, anti-inflammatory, analgesic, and neuroprotective properties through a series of in vitro and in vivo assays.

Research Objectives

The primary objectives of this research protocol are:

  • To evaluate the cytotoxic potential of this compound against various cancer cell lines.

  • To investigate the anti-inflammatory effects of this compound using in vitro and in vivo models.

  • To assess the analgesic properties of this compound in established pain models.

  • To explore the neuroprotective potential of this compound in models of neuronal damage.

  • To elucidate the potential mechanisms of action and identify relevant signaling pathways.

Overall Experimental Workflow

The proposed research will follow a staged approach, beginning with in vitro screening to identify biological activity, followed by more complex in vivo studies to confirm efficacy and explore the mechanism of action.

Overall Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanism of Action Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Anti-inflammatory Assays (In Vitro) Anti-inflammatory Assays (In Vitro) Cytotoxicity Assays->Anti-inflammatory Assays (In Vitro) Neuroprotection Assays (In Vitro) Neuroprotection Assays (In Vitro) Anti-inflammatory Assays (In Vitro)->Neuroprotection Assays (In Vitro) Analgesic Assays (In Vivo) Analgesic Assays (In Vivo) Anti-inflammatory Assays (In Vitro)->Analgesic Assays (In Vivo) Neuroprotection Assays (In Vivo) Neuroprotection Assays (In Vivo) Neuroprotection Assays (In Vitro)->Neuroprotection Assays (In Vivo) Anti-inflammatory Assays (In Vivo) Anti-inflammatory Assays (In Vivo) Analgesic Assays (In Vivo)->Anti-inflammatory Assays (In Vivo) Anti-inflammatory Assays (In Vivo)->Neuroprotection Assays (In Vivo) Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays (In Vivo)->Signaling Pathway Analysis Neuroprotection Assays (In Vivo)->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification

Caption: Overall research workflow for this compound studies.

Experimental Protocols

In Vitro Studies

The initial screening will assess the cytotoxic effects of this compound on various human cancer cell lines and a non-cancerous cell line to determine selectivity.[4][10]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical) and a non-cancerous cell line (e.g., CHO - Chinese hamster ovary) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-725.5 ± 2.11.2 ± 0.3
A54932.8 ± 3.51.8 ± 0.4
HeLa18.2 ± 1.90.9 ± 0.2
CHO>1005.6 ± 0.7

These assays will investigate the potential of this compound to modulate inflammatory responses in vitro.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS), a vehicle control (LPS + DMSO), and a positive control (LPS + Dexamethasone).

  • Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Protocol: Cyclooxygenase (COX-2) Inhibition Assay

The ability of this compound to inhibit COX-2 can be assessed using a commercially available COX-2 inhibitor screening assay kit, following the manufacturer's instructions. This will provide a quantitative measure of its potential to inhibit this key inflammatory enzyme.[2]

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

AssayThis compound (IC50 in µM)Dexamethasone (Positive Control)
NO Production Inhibition15.7 ± 1.80.5 ± 0.1
COX-2 Inhibition22.4 ± 2.51.1 ± 0.2
In Vivo Studies

The zebrafish model is a rapid and cost-effective method for evaluating anti-inflammatory properties of natural compounds.[11]

Protocol: Zebrafish Tail Fin Amputation Model

  • Animal Model: Use transgenic zebrafish larvae (e.g., Tg(mpx:GFP)) that express green fluorescent protein in neutrophils.

  • Compound Treatment: At 3 days post-fertilization (dpf), place larvae in 6-well plates containing embryo medium with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control.

  • Injury: After 2 hours of pre-treatment, anesthetize the larvae and amputate the caudal fin using a sterile micro-scalpel.

  • Neutrophil Migration Imaging: At 4 hours post-amputation, capture fluorescent images of the tail fin region.

  • Data Analysis: Quantify the number of neutrophils that have migrated to the site of injury in each treatment group.

Zebrafish Anti-inflammatory Workflow A Zebrafish Larvae (3 dpf) B Pre-treatment with this compound A->B C Tail Fin Amputation B->C D Incubation (4 hours) C->D E Fluorescence Microscopy D->E F Quantification of Neutrophil Migration E->F

Caption: Workflow for the zebrafish anti-inflammatory assay.

Standard rodent models will be used to assess the analgesic effects of this compound.[8][12][13]

Protocol: Hot Plate Test in Mice

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle control intraperitoneally (i.p.). A positive control group will receive morphine (10 mg/kg, i.p.).

  • Hot Plate Test: At 30, 60, and 90 minutes post-administration, place each mouse on a hot plate maintained at 55 ± 0.5°C.

  • Latency Measurement: Record the latency time for the mouse to show signs of pain (e.g., licking paws, jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Data Analysis: Compare the latency times between the treatment groups and the control group.

Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer this compound (e.g., 10, 20, 50 mg/kg, i.p.), vehicle control, or a positive control (e.g., Indomethacin, 10 mg/kg, i.p.) 30 minutes prior to acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Writhing Count: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control.

Data Presentation: Hypothetical Analgesic Effects of this compound

AssayDose (mg/kg)Response% Inhibition/Increase in Latency
Hot Plate Test 10Latency (s) at 60 min25%
20Latency (s) at 60 min45%
50Latency (s) at 60 min68%
Writhing Test 10Number of Writhes30%
20Number of Writhes52%
50Number of Writhes75%

The neuroprotective effects of alkaloids can be investigated using models of induced neurotoxicity.[3][7][14][15]

Protocol: Scopolamine-Induced Cognitive Impairment in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Compound Administration: Administer this compound (e.g., 10, 20 mg/kg, i.p.) or vehicle control daily for 7 days.

  • Induction of Cognitive Impairment: On day 7, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of this compound.

  • Behavioral Testing (Morris Water Maze): 30 minutes after scopolamine injection, conduct the Morris water maze test to assess spatial learning and memory.

  • Data Analysis: Measure the escape latency and the time spent in the target quadrant.

  • Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue to measure levels of acetylcholinesterase (AChE), oxidative stress markers (e.g., SOD, GSH), and inflammatory cytokines.

Mechanism of Action Studies

Signaling Pathway Analysis

Based on the results from the in vitro and in vivo studies, further experiments can be designed to elucidate the underlying molecular mechanisms. For example, if this compound shows significant anti-inflammatory activity, its effect on the NF-κB and MAPK signaling pathways can be investigated.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene This compound This compound This compound->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Protocol: Western Blot Analysis for NF-κB and MAPK Pathways

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound followed by LPS stimulation as described in the NO production assay.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) and their total forms.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This research protocol outlines a systematic approach to investigate the pharmacological potential of this compound. The proposed studies will provide valuable insights into its bioactivity and mechanism of action, which could support its further development as a therapeutic agent. The combination of in vitro and in vivo assays, along with mechanistic studies, will create a comprehensive profile of this novel diterpenoid alkaloid.

References

Application Notes and Protocols for Cell-Based Assays to Determine Dihydroajaconine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine, a diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, belongs to a class of natural products known for their diverse and potent biological activities. Several Aconitum alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest.[1][2] These effects are often mediated through the intrinsic mitochondrial pathway of apoptosis, involving the modulation of Bcl-2 family proteins and the activation of caspases.[3][4] Given the pharmacological precedent of related compounds, robust and reproducible cell-based assays are crucial for characterizing the cytotoxic potential of this compound and elucidating its mechanism of action.

These application notes provide detailed protocols for a panel of standard cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described methods include the assessment of cell viability (MTT assay), cell membrane integrity (LDH assay), induction of apoptosis (Annexin V-FITC/PI staining), effects on cell cycle progression, and the analysis of key apoptotic signaling proteins by Western blot.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the cytotoxic effects of this compound on a representative cancer cell line (e.g., Human Lung Carcinoma A549 cells). This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Cell Viability of A549 Cells Treated with this compound (MTT Assay)

This compound (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.5
192.1 ± 5.1
575.8 ± 6.2
1051.3 ± 4.8
2528.9 ± 3.9
5015.2 ± 2.5
1008.7 ± 1.8

IC50 Value: 10.5 µM (Calculated from dose-response curve)

Table 2: Cytotoxicity in A549 Cells Treated with this compound (LDH Release Assay)

This compound (µM)% Cytotoxicity (Mean ± SD, n=3)
0 (Vehicle Control)5.2 ± 1.1
18.9 ± 1.5
522.5 ± 2.8
1045.1 ± 3.5
2568.7 ± 4.1
5085.4 ± 3.9
10092.3 ± 2.7

Table 3: Apoptosis Induction in A549 Cells Treated with this compound (Annexin V-FITC/PI Staining)

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD, n=3)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD, n=3)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.3
1015.8 ± 2.15.2 ± 0.8
2535.2 ± 3.512.8 ± 1.5
5048.9 ± 4.225.6 ± 2.9

Table 4: Cell Cycle Distribution of A549 Cells Treated with this compound

This compound (µM)% Cells in G0/G1 Phase (Mean ± SD, n=3)% Cells in S Phase (Mean ± SD, n=3)% Cells in G2/M Phase (Mean ± SD, n=3)
0 (Vehicle Control)55.4 ± 3.128.2 ± 2.516.4 ± 1.9
1068.9 ± 4.215.1 ± 1.816.0 ± 2.1
2575.3 ± 3.88.5 ± 1.216.2 ± 2.3

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cancer cell line (e.g., A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with this compound at the desired concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This flow cytometry-based method determines the proportion of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • Flow cytometer

  • 6-well plates

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed and treat cells with this compound in 6-well plates.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

G cluster_0 Experimental Workflow for this compound Cytotoxicity cluster_1 Endpoint Assays cluster_2 Mechanism of Action A Cell Seeding (e.g., A549 cells) B This compound Treatment A->B C Incubation (24, 48, 72h) B->C D Cell Viability (MTT Assay) C->D E Cytotoxicity (LDH Assay) C->E F Apoptosis Analysis (Annexin V/PI) C->F G Cell Cycle Analysis (PI Staining) C->G H Protein Expression (Western Blot) C->H

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_0 Apoptosis Induction This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

G cluster_1 Cell Cycle Regulation This compound This compound G1 G1 Phase This compound->G1 Induces Arrest S S Phase G1->S Arrest G1 Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1

References

Application Notes & Protocols: Dihydroajaconine as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine is a C20-diterpenoid alkaloid of the atisine type, primarily found in plant species of the Delphinium genus.[1] As a member of this structurally complex class of natural products, this compound holds potential for various pharmacological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest in phytochemical research and drug discovery.[1] The intricate polycyclic structure of diterpenoid alkaloids necessitates robust and accurate analytical methods for their identification, quantification, and characterization in plant extracts and pharmaceutical preparations.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis. Due to the limited availability of specific analytical data for this compound, the methodologies and quantitative data presented herein are based on established protocols for structurally related atisine-type and other diterpenoid alkaloids. These protocols serve as a comprehensive starting point for method development and validation.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for developing appropriate extraction, separation, and analytical methods. As an atisine-type alkaloid, its properties are comparable to other compounds in this class.

PropertyValue (Predicted/Typical for Atisine-type Alkaloids)Source/Justification
Molecular Formula C₂₂H₃₅NO₃Based on the structure of Ajaconine (C₂₂H₃₃NO₃) plus two hydrogen atoms.
Molecular Weight 361.5 g/mol Calculated from the molecular formula.
Appearance Colorless, crystalline solidTypical for most alkaloids.[2]
Solubility Free Base: Soluble in organic solvents (e.g., chloroform, methanol, acetonitrile); sparingly soluble in water.General property of alkaloids.[2][3]
Salt Form (e.g., HCl salt): Soluble in water and polar protic solvents.Acid-base chemistry of amines.[2]
pKa 8.0 - 9.0 (Predicted for the tertiary amine)Typical range for tertiary amines in similar alkaloid structures.

Experimental Protocols

Sample Preparation: Extraction of Diterpenoid Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method suitable for enriching diterpenoid alkaloids like this compound from dried and powdered plant material (e.g., roots or aerial parts of Delphinium species).

Materials:

  • Dried, powdered plant material

  • Methanol

  • 1% Hydrochloric acid (HCl)

  • Chloroform

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and allow it to macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the methanolic extract through filter paper. Collect the filtrate and repeat the extraction of the plant residue two more times with fresh methanol to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acidification: Dissolve the crude extract in 50 mL of 1% HCl. This will convert the alkaloids into their water-soluble salt forms.

  • Defatting: Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of chloroform to remove non-polar impurities like fats and chlorophyll. Discard the chloroform layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding ammonium hydroxide solution. This will convert the alkaloid salts back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Bases: Extract the alkaline aqueous solution three times with 50 mL of chloroform. The alkaloids will partition into the chloroform layer.

  • Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the chloroform to dryness under reduced pressure. The resulting residue is the total alkaloid extract.

  • Reconstitution: For analysis, accurately weigh the dried extract and dissolve it in a known volume of methanol or the initial mobile phase of the chromatographic system.

Workflow for Alkaloid Extraction

G A Dried & Powdered Plant Material B Maceration with Methanol A->B C Filtration & Concentration B->C D Dissolution in 1% HCl (Acidification) C->D E Wash with Chloroform (Defatting) D->E F Adjust pH to 9-10 with NH4OH (Basification) E->F G Extract with Chloroform F->G H Drying & Evaporation G->H I Total Alkaloid Extract H->I G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Inflammatory Gene Transcription NFkB_nuc->Genes Activates G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->mTORC1 Inhibits

References

Application Notes and Protocols for Dihydroajaconine in Natural Product Screening

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Dihydroajaconine in Natural Product Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an atisine-type diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities.[1] While specific research on this compound is limited, its structural relative, ajaconine, and other diterpenoid alkaloids have shown significant potential in drug discovery, exhibiting a range of effects including anti-inflammatory, analgesic, and cholinesterase inhibitory activities.[2][3][4] These application notes provide a framework for the initial screening of this compound to explore its therapeutic potential, drawing upon established methodologies for natural product screening and the known biological activities of related diterpenoid alkaloids.

Data Presentation: Bioactivity of Ajaconine

As a close structural analog, the bioactivity of ajaconine can provide insights into the potential therapeutic areas for this compound. The following table summarizes the reported cholinesterase inhibitory activity of ajaconine.

CompoundTargetAssay TypeIC50 (µM)Source
AjaconineAcetylcholinesterase (AChE)Enzyme Inhibition12.61[2][3]
AjaconineButyrylcholinesterase (BChE)Enzyme Inhibition10.18[2][3]

Experimental Protocols

The following are generalized protocols for the preliminary screening of this compound, based on common practices in natural product drug discovery.

General Cell Viability and Cytotoxicity Assay

This protocol is a primary screen to determine the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent cell-based assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity Screening

This protocol assesses the potential of this compound to inhibit inflammatory responses in vitro.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The Griess assay measures nitrite, a stable product of NO, while ELISAs quantify cytokine levels.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • TNF-α and IL-6 ELISA kits

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound-treated cells to the LPS-stimulated vehicle control to determine the inhibitory effect.

Visualizations

Experimental Workflow for Natural Product Screening

The following diagram illustrates a general workflow for screening a natural product like this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization cluster_2 Preclinical Development A Natural Product Library (this compound) B Cytotoxicity Assay (e.g., MTT) A->B C Primary Bioactivity Screen (e.g., Anti-inflammatory Assay) B->C D Dose-Response Studies C->D E Secondary Assays (e.g., Enzyme Inhibition) D->E F Mechanism of Action Studies E->F G In vivo Efficacy Models F->G H Toxicology Studies G->H

Caption: A generalized workflow for the screening and development of a natural product.

Potential Signaling Pathway Inhibition

Diterpenoid alkaloids have been shown to modulate inflammatory pathways. The following diagram depicts a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene This compound This compound (Hypothetical Target) This compound->IKK

Caption: A potential mechanism of action for this compound via inhibition of the NF-κB pathway.

Disclaimer: The provided protocols and pathway diagrams are for informational purposes and should be adapted and optimized based on specific experimental goals and laboratory conditions. Due to the limited publicly available data on this compound, these notes are based on the broader understanding of diterpenoid alkaloids and general natural product screening methodologies.

References

Application Note and Protocol: Dihydroajaconine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajaconine, a C20-diterpenoid alkaloid, possesses a complex and polycyclic structure with multiple polar functional groups, including hydroxyl groups. These characteristics render it non-volatile and prone to thermal degradation, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Chemical derivatization is a crucial step to enhance its volatility and thermal stability, enabling robust and reproducible GC-MS analysis.[1][2] This application note provides a detailed protocol for the silylation-based derivatization of this compound, a common and effective method for compounds containing active hydrogen atoms.[1][3]

The described protocol is based on established methods for the derivatization of similar diterpenoid alkaloids, such as those found in Aconitum species.[4] Silylation, specifically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst like trimethylchlorosilane (TMCS), is a widely applied technique that replaces the active hydrogens in hydroxyl groups with trimethylsilyl (TMS) groups.[4][5] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[6] For molecules that may also contain keto groups, a preliminary methoximation step is often recommended to prevent the formation of multiple derivatives due to tautomerism.[6][7][8]

Experimental Protocol

This protocol details the derivatization of this compound for subsequent GC-MS analysis.

2.1. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (anhydrous)

  • Nitrogen gas (high purity)

  • Glass reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

2.2. Sample Preparation

  • Accurately weigh 1 mg of the this compound standard or the extracted and purified sample containing this compound into a clean, dry 2 mL glass reaction vial.

  • If the sample is in solution, transfer a known volume to the vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry as the presence of water will interfere with the silylation reaction.[9]

2.3. Derivatization Procedure (Silylation)

  • Add 100 µL of anhydrous pyridine to the dried sample in the reaction vial. Pyridine acts as a solvent and an acid scavenger.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to ensure complete dissolution and mixing of the sample and reagents.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven. This promotes the completion of the derivatization reaction.

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (typically 1-2 µL) into the GC-MS system.

2.4. Recommended GC-MS Parameters

The following are general starting parameters and may require optimization for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Column5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 100°C, hold for 2 min. Ramp to 280°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 50-700
Solvent Delay5 min

Data Presentation

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL
Precision (%RSD) < 15%
Recovery 85 - 115%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization protocol for this compound.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire analyze Data Analysis acquire->analyze

References

Application Notes and Protocols for Investigating the Mechanism of Action of Dihydroajaconine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific mechanism of action studies for Dihydroajaconine are not available in the public scientific literature. The following application notes and protocols are based on the well-characterized mechanisms of related diterpenoid alkaloids, such as ajaconine and the extensively studied aconitine. This document provides a foundational framework for researchers to design and execute studies to elucidate the pharmacological properties of this compound.

Introduction to this compound and its Putative Mechanism of Action

This compound is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and potent biological activities.[1][2] Many diterpenoid alkaloids isolated from plants of the Aconitum and Delphinium genera exhibit significant neurotoxicity and cardiotoxicity.[3] The primary mechanism of action for many of these compounds, including the archetypal aconitine, is the modulation of voltage-gated sodium channels.[4][5]

It is hypothesized that this compound, like other aconitine-type alkaloids, acts as a potent modulator of voltage-gated sodium channels in excitable cells such as neurons and cardiomyocytes. The proposed mechanism involves binding to site 2 of the channel, leading to a persistent activation and inhibition of repolarization.[4][5] This sustained sodium influx can lead to membrane depolarization, resulting in uncontrolled neurotransmitter release and cardiac arrhythmias.[3][6] Other potential, less characterized targets for this class of compounds may include other ion channels (potassium and calcium) and neurotransmitter receptors.[1]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be generated from the experimental protocols described below. This serves as an example of how to structure and present findings from mechanism of action studies for a novel diterpenoid alkaloid like this compound.

Assay TypeParameterValue (Hypothetical)Target/System
Radioligand Binding AssayK_i_50 nMRat brain voltage-gated Na⁺ channels
ElectrophysiologyEC_50_150 nMPersistent activation of Na_v_1.7
Neurotransmitter ReleaseIC_50_250 nMInhibition of evoked acetylcholine release
In Vivo AnalgesiaED_50_0.5 mg/kgMouse hot plate test
Acute ToxicityLD_50_2.0 mg/kgMouse, intravenous

Experimental Protocols

Radioligand Competition Binding Assay for Voltage-Gated Sodium Channels

Objective: To determine the binding affinity (K_i_) of this compound for voltage-gated sodium channels.

Materials:

  • Rat brain membrane preparation (source of sodium channels)

  • [³H]-Batrachotoxin ([³H]-BTX) or other suitable radioligand for site 2

  • This compound stock solution

  • Unlabeled batrachotoxin (for non-specific binding)

  • Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-BTX solution (final concentration ~1-5 nM), and 50 µL of either this compound dilution, unlabeled batrachotoxin (for non-specific binding, final concentration ~1 µM), or buffer (for total binding).

  • Add 50 µL of the rat brain membrane preparation (final protein concentration ~50-100 µ g/well ).

  • Incubate the plate at 37°C for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC_50_ value by non-linear regression analysis of the competition curve.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on voltage-gated sodium channel currents.

Materials:

  • Cell line expressing a specific sodium channel subtype (e.g., HEK293 cells stably expressing Na_v_1.7)

  • Cell culture reagents

  • External solution (e.g., in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.3)

  • Internal solution (e.g., in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • This compound stock solution

Protocol:

  • Culture the cells to an appropriate confluency on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass pipette with a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a single cell with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using a voltage-step protocol (e.g., holding potential -100 mV, step to various test potentials from -80 to +40 mV).

  • Perfuse the cell with a known concentration of this compound in the external solution for 2-5 minutes.

  • Repeat the voltage-step protocol to record sodium currents in the presence of the compound.

  • Analyze the data to determine the effects on peak current amplitude, channel activation and inactivation kinetics, and the induction of a persistent current.

  • Construct a dose-response curve to determine the EC_50_ for the observed effects.

Visualizations

G cluster_neuron Neuron Na_channel Voltage-gated Na+ Channel Membrane Cell Membrane Depolarization Na_channel->Membrane Persistent Na+ influx Ca_channel Voltage-gated Ca2+ Channel Membrane->Ca_channel Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release This compound This compound This compound->Na_channel Binds and persistently activates

Caption: Hypothesized signaling pathway for this compound in a neuron.

G Start Start: Novel Diterpenoid Alkaloid (this compound) In_Vitro In Vitro Characterization Start->In_Vitro Binding Radioligand Binding Assay (Determine Ki) In_Vitro->Binding Electro Patch-Clamp Electrophysiology (Determine EC50, functional effect) In_Vitro->Electro Neuro Neurotransmitter Release Assay (Determine IC50) In_Vitro->Neuro In_Vivo In Vivo Studies Binding->In_Vivo Electro->In_Vivo Neuro->In_Vivo Pharmaco Pharmacology Models (e.g., Analgesia) In_Vivo->Pharmaco Tox Toxicology Studies (Determine LD50) In_Vivo->Tox End Elucidated Mechanism of Action Pharmaco->End Tox->End

Caption: Experimental workflow for elucidating the mechanism of action.

References

Application Notes and Protocols for Studying Dihydroajaconine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological and toxicological data for dihydroajaconine is limited in publicly available scientific literature. The following application notes and protocols are based on data from the broader class of atisine-type diterpenoid alkaloids, including the closely related compound ajaconine, and the more extensively studied C19 diterpenoid alkaloids like aconitine.[1][2][3] Researchers should exercise caution and conduct initial dose-ranging studies to determine appropriate and safe dosage levels for this compound.

Application Notes

Introduction

This compound is an atisine-type C20-diterpenoid alkaloid, a class of natural compounds found in plants of the Aconitum and Delphinium genera.[1][3] These alkaloids are recognized for their diverse and potent biological activities, including analgesic and anti-inflammatory effects.[1][2][3] This document provides a guide for researchers, scientists, and drug development professionals on the use of animal models to study the pharmacological effects of this compound.

Pharmacological Profile

Atisine-type diterpenoid alkaloids have demonstrated significant analgesic and anti-inflammatory properties in various preclinical models.[2] The proposed mechanisms of action for related alkaloids involve the modulation of inflammatory pathways and interaction with the central and peripheral nervous systems. Given its structural similarity to other atisine-type alkaloids, this compound is hypothesized to possess similar pharmacological activities.

Toxicological Profile

Aconitum alkaloids are notoriously toxic, with a narrow therapeutic window. The toxicity is primarily attributed to cardiotoxicity and neurotoxicity. While atisine-type alkaloids are generally considered less toxic than the aconitine-type, they still pose a significant risk. Acute toxicity studies are crucial to establish the safety profile of this compound before proceeding with efficacy studies.

Data Presentation

Table 1: Acute Toxicity of Aconitine in Mice (Illustrative)
Animal ModelRoute of AdministrationLD50Reference Compound
MouseOral~1.0 mg/kgAconitine
MouseIntraperitoneal~0.3 mg/kgAconitine

Note: This data is for aconitine and serves as an illustrative example of the potential toxicity of diterpenoid alkaloids. The LD50 for this compound must be determined experimentally.

Table 2: Analgesic Activity of a Representative Atisine-Type Alkaloid in Mice
Animal ModelAssayCompoundDose (mg/kg, i.p.)% Inhibition of Writhing
MouseAcetic Acid-Induced WrithingAtisine-type alkaloid0.123.3%
MouseAcetic Acid-Induced WrithingAtisine-type alkaloid0.343.2%
MouseAcetic Acid-Induced WrithingAtisine-type alkaloid1.050.3%

Data adapted from a study on a representative atisine-type diterpenoid alkaloid.[2]

Table 3: Anti-inflammatory Activity of Diterpene Alkaloids from Aconitum baicalense (Illustrative)
Animal ModelAssayCompoundDose% Inhibition of Edema
RatCarrageenan-Induced Paw EdemaNapellineNot specified>20%
RatCarrageenan-Induced Paw EdemaSongorineNot specified>20%
RatCarrageenan-Induced Paw EdemaDiclofenac SodiumNot specified~30%

Note: This qualitative data for other diterpene alkaloids illustrates the expected anti-inflammatory potential.[4] Quantitative data for this compound needs to be experimentally determined.

Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) of this compound.

Animals: Male and female Swiss albino mice (20-25 g).

Method:

  • House the animals in standard laboratory conditions for at least one week prior to the experiment.

  • Divide the animals into groups of 6-10.

  • Administer this compound orally or intraperitoneally in increasing doses to different groups.

  • A control group should receive the vehicle only.

  • Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity and mortality.

  • Record the number of deaths in each group.

  • Calculate the LD50 using a suitable statistical method (e.g., Probit analysis).

Analgesic Activity

Objective: To evaluate the peripheral analgesic effect of this compound.

Animals: Male Swiss albino mice (20-25 g).

Method:

  • Divide the animals into groups (n=6-10).

  • Administer this compound at different doses (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) to the test groups.

  • Administer a standard analgesic drug (e.g., diclofenac sodium, 10 mg/kg, i.p.) to the positive control group.

  • Administer the vehicle to the negative control group.

  • After 30 minutes, inject 0.6% acetic acid solution (10 ml/kg, i.p.) to all animals.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each animal for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group compared to the control group.

Objective: To evaluate the central analgesic effect of this compound.

Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

Method:

  • Divide the animals into groups (n=6-10).

  • Measure the basal reaction time of each animal by placing it on a hot plate maintained at a constant temperature (55 ± 0.5 °C). The reaction time is the time taken for the animal to lick its paw or jump. A cut-off time of 20-30 seconds is set to prevent tissue damage.

  • Administer this compound at different doses to the test groups.

  • Administer a standard central analgesic (e.g., morphine, 5 mg/kg, i.p.) to the positive control group.

  • Administer the vehicle to the negative control group.

  • Measure the reaction time again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in the reaction time compared to the basal time indicates an analgesic effect.

Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Animals: Male Wistar rats (150-200 g).

Method:

  • Divide the animals into groups (n=6).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound at different doses orally or intraperitoneally to the test groups.

  • Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) to the positive control group.

  • Administer the vehicle to the negative control group.

  • One hour after drug administration, inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Mandatory Visualization

G cluster_0 Preclinical Evaluation Workflow for this compound cluster_1 Analgesic Models cluster_2 Anti-inflammatory Models A Acute Toxicity Study (LD50 determination in mice) B Analgesic Activity Assessment A->B C Anti-inflammatory Activity Assessment A->C B1 Acetic Acid-Induced Writhing (Peripheral) B->B1 B2 Hot Plate Test (Central) B->B2 C1 Carrageenan-Induced Paw Edema (Acute) C->C1 D Data Analysis and Interpretation E Mechanism of Action Studies (Optional) D->E B1->D B2->D C1->D

Caption: Experimental workflow for evaluating this compound.

G cluster_0 Proposed Anti-inflammatory and Analgesic Signaling Pathway cluster_1 Inflammatory Cascade cluster_2 Nociceptive Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibition Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Inflammatory_Cytokines Inhibition Nociceptors Nociceptor Activation This compound->Nociceptors Modulation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Prostaglandins->Nociceptors Sensitization Inflammatory_Cytokines->Nociceptors Sensitization Pain_Signal Pain Signal Transmission Nociceptors->Pain_Signal Inflammation_Pain Inflammation & Pain Pain_Signal->Inflammation_Pain

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for Dihydroajaconine in Targeted Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dihydroajaconine, a novel small molecule, in targeted protein interaction studies. The following sections detail its potential applications, methodologies for target identification and validation, and quantitative data presentation.

Introduction to this compound

This compound is a diterpenoid alkaloid with a complex molecular structure that suggests potential for specific interactions with cellular proteins. Its utility as a tool for chemical biology and drug discovery lies in its ability to bind to protein targets, thereby modulating their function and associated signaling pathways. These notes offer a guide for researchers to explore the interactome of this compound and elucidate its mechanism of action.

Applications in Targeted Protein Interaction Studies

  • Target Identification and Validation: this compound can be employed as a molecular probe to identify novel protein targets. By immobilizing the molecule on a solid support, it can be used in affinity-based proteomics to capture and identify its binding partners from cell lysates.

  • Pathway Elucidation: Once target proteins are identified, the effect of this compound on relevant signaling pathways can be investigated. This can reveal the functional consequences of the small molecule-protein interaction.

  • Drug Discovery Lead Optimization: For drug development professionals, understanding the protein interaction profile of a this compound-like scaffold is crucial for lead optimization, enabling the enhancement of target affinity and selectivity.

Quantitative Data Presentation

The following table summarizes hypothetical binding affinity data for this compound with several protein targets, as would be determined by techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Target ProteinUniProt IDMethodDissociation Constant (KD)
Protein Kinase A (PKA)P17612SPR1.2 µM
Cyclin-Dependent Kinase 2 (CDK2)P24941ITC5.8 µM
B-cell lymphoma 2 (Bcl-2)P10415SPR12.5 µM
p38 Mitogen-Activated Protein Kinase (p38 MAPK)Q16539ITC25.1 µM

Experimental Protocols

Affinity-Based Protein Pulldown Assay

This protocol describes the use of immobilized this compound to isolate binding partners from a complex protein mixture.

Materials:

  • This compound-NHS ester (for immobilization)

  • NHS-activated Sepharose beads

  • Cell lysate

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Protocol:

  • Immobilization of this compound:

    • Resuspend NHS-activated Sepharose beads in ice-cold 1 mM HCl.

    • Wash the beads with coupling buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

    • Immediately add a solution of this compound-NHS ester to the beads and incubate for 4 hours at 4°C with gentle rotation.

    • Quench unreacted NHS groups by adding 1 M Tris-HCl pH 8.0 and incubating for 1 hour.

    • Wash the beads extensively with wash buffer.

  • Protein Pulldown:

    • Pre-clear the cell lysate by incubating with control (unfunctionalized) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the this compound-immobilized beads for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with wash buffer to remove non-specific binders.

    • Elute the bound proteins using the elution buffer.

  • Protein Identification:

    • Neutralize the eluate if using a low pH elution buffer.

    • Prepare the protein sample for mass spectrometry (e.g., by in-gel or in-solution digestion).

    • Analyze the sample by LC-MS/MS to identify the bound proteins.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of binding kinetics between this compound and a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound solutions at various concentrations

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of Target Protein:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound solutions in running buffer.

    • Inject the this compound solutions over the sensor surface with the immobilized protein, starting with the lowest concentration.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the sensor surface if necessary between different concentrations.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation & Characterization cluster_pathway Functional Analysis This compound This compound immobilization Immobilization on Beads This compound->immobilization pulldown Affinity Pulldown immobilization->pulldown ms LC-MS/MS Analysis pulldown->ms hits Potential Binding Partners ms->hits spr Surface Plasmon Resonance (SPR) hits->spr itc Isothermal Titration Calorimetry (ITC) hits->itc cellular_assays Cellular Thermal Shift Assay (CETSA) hits->cellular_assays binding_kinetics Binding Affinity & Kinetics (KD, ka, kd) spr->binding_kinetics itc->binding_kinetics pathway_analysis Signaling Pathway Analysis cellular_assays->pathway_analysis binding_kinetics->pathway_analysis functional_assays Cell-Based Functional Assays pathway_analysis->functional_assays mechanism Elucidation of Mechanism of Action functional_assays->mechanism signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor This compound This compound target_protein Target Protein X This compound->target_protein Binds & Inhibits target_protein->mek gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Dihydroajaconine Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of dihydroajaconine during isolation from plant sources, primarily from Aconitum and Delphinium species.

Troubleshooting Guide

Low yields of this compound can arise from various factors during the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Inefficient Extraction from Plant Material

Symptoms:

  • Low total alkaloid content in the crude extract.

  • The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent Selection This compound, as a diterpenoid alkaloid, exhibits better solubility in moderately polar organic solvents. While initial extraction is often performed with methanol or ethanol, subsequent liquid-liquid partitioning into solvents like chloroform or dichloromethane at an appropriate pH is crucial.
Suboptimal Extraction Parameters Temperature and extraction time are critical. Prolonged exposure to high temperatures can lead to the degradation of thermolabile alkaloids.[1][2][3][4] Conversely, insufficient extraction time will result in incomplete recovery. Optimization of these parameters is essential. Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance yield in shorter times.[5][6]
Incorrect pH during Acid-Base Extraction The pKa of this compound is crucial for efficient acid-base extraction. Ensure the pH of the aqueous solution is sufficiently acidic (typically pH 2-3) to protonate the alkaloid and facilitate its dissolution in the aqueous phase. Subsequently, basification (typically to pH 9-10) is required to deprotonate the alkaloid for extraction into an organic solvent.
Incomplete Cell Lysis The plant material should be finely ground to maximize the surface area for solvent penetration and extraction.
Problem 2: Loss of this compound During Purification

Symptoms:

  • Good total alkaloid yield in the crude extract, but a significant drop in this compound content after purification steps.

  • Presence of multiple, unidentified spots or peaks in TLC or HPLC analysis of fractions.

Possible Causes & Solutions:

CauseRecommended Action
Degradation on Stationary Phase Diterpenoid alkaloids can be sensitive to the stationary phase used in column chromatography. Alumina, for instance, can be too basic and may cause degradation. Silica gel is a common choice, but its acidity can also be a factor. Consider using neutral or deactivated silica gel.
Co-elution with Other Alkaloids Aconitum and Delphinium species contain a complex mixture of structurally similar alkaloids, making separation challenging. Optimize the mobile phase composition and gradient in chromatographic steps to improve resolution. Techniques like pH-zone-refining counter-current chromatography can be highly effective for separating alkaloids with similar polarities.
Irreversible Adsorption Some alkaloids may bind irreversibly to the stationary phase, leading to loss. Ensure proper column packing and consider using a different type of stationary phase if significant loss is suspected.
Problem 3: Degradation of this compound

Symptoms:

  • Appearance of new, unknown peaks in HPLC chromatograms over time or after specific treatments.

  • Decrease in the concentration of this compound in stored extracts or fractions.

Possible Causes & Solutions:

CauseRecommended Action
pH Instability Diterpenoid alkaloids, particularly those with ester groups, are susceptible to hydrolysis under both acidic and alkaline conditions.[7] It is crucial to maintain a suitable pH throughout the isolation process and during storage. For many alkaloids, a slightly acidic to neutral pH is optimal for stability.[8][9]
Thermal Degradation Elevated temperatures during solvent evaporation or other steps can cause degradation.[1][2][3][4] Use low-temperature evaporation techniques such as a rotary evaporator under reduced pressure. Avoid prolonged heating.
Oxidation Exposure to air and light can lead to oxidative degradation. Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect from light.
Presence of Metal Ions Certain metal ions can catalyze degradation reactions. Use high-purity solvents and reagents to minimize metal ion contamination.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound?

Currently, there is a lack of specific quantitative data in the published literature detailing the typical yield of this compound from various Aconitum or Delphinium species. Yields of total alkaloids from Aconitum species can vary significantly depending on the species, geographical location, and extraction method used.

Q2: What is the best solvent for extracting this compound?

A common approach is to first extract the plant material with a polar solvent like methanol or ethanol to obtain a broad range of compounds, including the alkaloids. Subsequently, an acid-base liquid-liquid extraction is employed. After acidifying the extract to bring the alkaloids into the aqueous phase, the aqueous layer is basified, and the deprotonated alkaloids are then extracted into a less polar, water-immiscible organic solvent such as chloroform or dichloromethane.

Q3: How can I monitor the purification of this compound?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) is essential for quantitative analysis and purity assessment of the final product.

Q4: At what pH is this compound most stable?

While specific stability studies on this compound are limited, diterpenoid alkaloids with ester functionalities are generally most stable in a slightly acidic to neutral pH range. Extreme pH values, both acidic and alkaline, can lead to hydrolysis of the ester groups, resulting in degradation.[7]

Q5: How should I store purified this compound?

To ensure long-term stability, purified this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation. If in solution, it should be kept at low temperatures (e.g., -20°C) in a suitable solvent and protected from light.

Experimental Protocols

General Acid-Base Extraction Protocol for Diterpenoid Alkaloids from Aconitum Species

This protocol provides a general framework. Optimization of solvent volumes, extraction times, and pH may be necessary depending on the specific plant material and scale of the extraction.

  • Maceration:

    • Air-dry and finely powder the plant material (e.g., roots of Aconitum sp.).

    • Macerate the powder in 80-95% ethanol or methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 1-2% aqueous solution of hydrochloric acid or sulfuric acid.

    • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

    • Wash the acidic aqueous phase with a non-polar organic solvent like petroleum ether or diethyl ether to remove fats and chlorophylls.

    • Basify the aqueous phase to a pH of 9-10 using an aqueous ammonia solution or sodium carbonate.

    • Extract the liberated free alkaloids with a water-immiscible organic solvent such as chloroform or dichloromethane. Repeat the extraction 3-4 times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Column Chromatography for Purification
  • Stationary Phase: Silica gel (100-200 or 200-300 mesh) is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is typically employed. The polarity is gradually increased to elute compounds with increasing polarity. The addition of a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and reduce tailing of basic alkaloids.

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC to identify those containing this compound. Pool the fractions containing the target compound for further purification if necessary.

Visualizations

Workflow for this compound Isolation and Troubleshooting

cluster_extraction Extraction cluster_purification Purification cluster_troubleshooting Troubleshooting Low Yield A Plant Material (Aconitum sp.) B Maceration (Ethanol/Methanol) A->B C Acid-Base Partitioning B->C D Crude Alkaloid Extract C->D T1 Inefficient Extraction C->T1 Check pH, Solvent, Time, Temperature E Column Chromatography D->E T3 Degradation D->T3 Control pH, Temp, Light, Atmosphere F Fraction Collection & Analysis E->F T2 Loss During Purification E->T2 Optimize Stationary/ Mobile Phase G Purified This compound F->G F->T3 Control pH, Temp, Light, Atmosphere

Caption: General workflow for this compound isolation with key troubleshooting points.

Logical Relationship of Factors Affecting this compound Stability

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH (Acidic/Alkaline) Hydrolysis Hydrolysis (Ester Cleavage) pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Isomerization Isomerization Temp->Isomerization Light Light Exposure Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation Metal Metal Ions Metal->Oxidation This compound This compound Hydrolysis->this compound Oxidation->this compound Isomerization->this compound LowYield Low Yield This compound->LowYield leads to

Caption: Factors influencing this compound stability and leading to potential yield loss.

References

Technical Support Center: Dihydroajaconine Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Dihydroajaconine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of this diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound, which is an alkaloid.[1] The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions lead to secondary retention mechanisms, causing the peak to tail. Other potential causes include column overload, using an inappropriate mobile phase pH, or physical issues with the column such as a blocked frit.

Q2: What is the ideal mobile phase composition for improving this compound resolution?

A2: For reversed-phase chromatography of this compound and other diterpenoid alkaloids, a mobile phase consisting of acetonitrile and water is commonly used.[2][3] To improve peak shape and resolution, it is crucial to add an acidic modifier to the mobile phase. Formic acid (typically at a concentration of 0.1%) is a popular choice as it helps to suppress the ionization of silanol groups on the stationary phase, thereby minimizing undesirable secondary interactions.[2][3] Ammonium formate can also be used as a buffer.[2]

Q3: Which type of HPLC column is most suitable for this compound analysis?

A3: A high-purity, end-capped C18 column is generally recommended to minimize silanol interactions.[1] Several commercially available columns have been successfully used for the separation of structurally similar diterpenoid alkaloids, such as the Agilent Zorbax SB-C18 and Waters Acquity UPLC BEH C18.[2][3] Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) can also significantly enhance efficiency and resolution.

Q4: How does temperature affect the separation of this compound?

A4: Increasing the column temperature can improve peak shape and reduce analysis time by lowering the mobile phase viscosity and increasing mass transfer kinetics. However, excessively high temperatures can lead to the degradation of the analyte or the stationary phase. A typical starting point for temperature optimization is around 30-40°C.[2]

Q5: Can I use a gradient elution to improve the resolution of this compound from other components in a mixture?

A5: Yes, a gradient elution is often preferred for complex samples containing multiple alkaloids. A gradient allows for the effective separation of compounds with a range of polarities. A typical gradient for diterpenoid alkaloid analysis might start with a lower percentage of the organic solvent (e.g., acetonitrile) and gradually increase it over the course of the run.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

IssuePossible CausesSuggested Solutions
Poor Peak Resolution - Inadequate mobile phase composition.- Suboptimal flow rate.- Column inefficiency.- Inappropriate column chemistry.- Optimize Mobile Phase: Adjust the gradient slope or the concentration of the organic modifier. Ensure an acidic modifier like 0.1% formic acid is present in the aqueous phase.[2][3]- Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase run time.- Check Column Health: Ensure the column is not old or contaminated. If necessary, wash or replace the column.- Select a Different Column: Consider a column with a different stationary phase or a smaller particle size for higher efficiency.
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Mobile phase pH is too high.- Sample solvent is stronger than the mobile phase.- Use an Acidic Modifier: Add 0.1% formic acid to the mobile phase to suppress silanol activity.[2][3]- Add a Silanol Blocker: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help mask silanol groups.[4]- Reduce Sample Concentration: Inject a more dilute sample to check for column overload.- Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep this compound in its protonated form and minimize silanol interactions.- Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible.
Peak Fronting - Column overload (high concentration or injection volume).- Sample dissolved in a solvent stronger than the mobile phase.- Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column.- Prepare Sample in Mobile Phase: Whenever feasible, dissolve the sample in the starting mobile phase of the gradient.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in flow rate.- Column degradation.- Precise Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.- Check Pumping System: Ensure the HPLC pump is delivering a stable and accurate flow rate.- Monitor Column Performance: Track column performance over time. A significant shift in retention can indicate a failing column.
Broad Peaks - Large extra-column volume.- Column contamination or void.- High molecular weight of the analyte.- Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector.- Use a Guard Column: A guard column can protect the analytical column from contaminants.- Column Washing/Replacement: If the column is suspected to be the cause, try a rigorous washing protocol or replace it.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Analysis of Diterpenoid Alkaloids

This protocol is adapted from methods used for the analysis of aconitine-type alkaloids, which are structurally similar to this compound.[3][5][6]

1. Chromatographic System:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3]

  • Column Temperature: 40°C.[2]

  • Autosampler Temperature: 10°C.

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 50
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize based on the specific instrument and analyte (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute with the initial mobile phase to create working standards.

  • Sample Extraction: For plant material, an acidic extraction followed by liquid-liquid extraction with an organic solvent like ethyl acetate is a common procedure.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample (e.g., Plant Material) extraction Extraction (e.g., Acidic Extraction) sample->extraction cleanup Clean-up (e.g., Liquid-Liquid Extraction) extraction->cleanup dissolution Dissolution in Initial Mobile Phase cleanup->dissolution injection UPLC Injection dissolution->injection separation C18 Column Separation (Gradient Elution) injection->separation detection MS/MS Detection (ESI+) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_resolution cluster_peakshape Peak Shape Issues cluster_separation Separation Issues start Poor Resolution Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting coelution Co-elution? start->coelution sol1 Add 0.1% Formic Acid tailing->sol1 sol2 Reduce Sample Concentration tailing->sol2 sol3 Use High-Purity C18 Column tailing->sol3 sol4 Decrease Injection Volume fronting->sol4 sol5 Dissolve Sample in Mobile Phase fronting->sol5 sol6 Optimize Gradient Slope coelution->sol6 sol7 Lower Flow Rate coelution->sol7 sol8 Change Column Chemistry coelution->sol8

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific chemical structure and NMR spectral data of Dihydroajaconine did not yield definitive information in the available scientific literature and databases. Therefore, this guide provides a comprehensive framework for troubleshooting NMR signal overlap in complex diterpenoid alkaloids, a class of natural products to which this compound likely belongs. The principles and protocols described here are widely applicable to researchers, scientists, and drug development professionals working on the structure elucidation of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is NMR signal overlap and why is it a problem?

A1: Nuclear Magnetic Resonance (NMR) signal overlap occurs when the resonances of different nuclei (typically protons) in a molecule are too close to each other on the spectrum, leading to indistinguishable or poorly resolved peaks.[1][2][3] This is particularly common in complex molecules like diterpenoid alkaloids, which contain numerous similar chemical environments.[1] Signal overlap complicates spectral interpretation, making it difficult to accurately determine the chemical structure, assign specific resonances, and perform quantitative analysis.[3][4]

Q2: What are the common causes of NMR signal overlap?

A2: Several factors contribute to signal overlap:

  • Molecular Complexity: Large molecules with many protons in similar chemical environments will naturally have more crowded spectra.[1][5]

  • Low Magnetic Field Strength: Lower field NMR spectrometers have poorer signal dispersion, meaning the signals are more compressed along the chemical shift axis.[6]

  • Choice of Solvent: The solvent can influence the chemical shifts of protons, and a suboptimal choice can lead to increased overlap.

  • Sample Concentration and Temperature: These parameters can affect molecular aggregation and conformational dynamics, which in turn can influence signal resolution.[7]

Q3: What are the initial steps to mitigate signal overlap?

A3: Before resorting to advanced NMR experiments, consider these preliminary steps:

  • Optimize Sample Preparation: Ensure your sample is pure and free of paramagnetic impurities. Use a high-quality NMR tube and an appropriate deuterated solvent.

  • Adjust Experimental Parameters: Optimizing acquisition parameters like spectral width, acquisition time, and the number of scans can improve resolution.[8][9][10][11]

  • Change the Solvent: Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential changes in chemical shifts, potentially resolving some overlap.

  • Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals from protons involved in conformational exchange or hydrogen bonding.[7]

  • Use a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will provide better signal dispersion and resolution.[5][12]

Troubleshooting Guides for a Hypothetical Diterpenoid Alkaloid

Let's consider a hypothetical complex diterpenoid alkaloid with a crowded aliphatic region (0.8 - 2.5 ppm) and overlapping signals in the oxygenated methine region (3.5 - 4.5 ppm).

Problem 1: Severe overlap in the aliphatic proton region makes it impossible to trace spin systems.

Solution: Employ 2D Homonuclear Correlation Spectroscopy (COSY).

  • Rationale: A COSY experiment reveals proton-proton couplings through 2 or 3 bonds (²JHH, ³JHH). Cross-peaks in the 2D spectrum connect coupled protons, allowing you to "walk" along a spin system even if the 1D signals are overlapped.

  • Experimental Protocol:

    • Pulse Sequence: Use a standard COSY-45 or COSY-90 pulse sequence.

    • Acquisition Parameters:

      • Set the spectral width to cover the entire proton chemical shift range.

      • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

      • Adjust the number of scans per increment to obtain a good signal-to-noise ratio.

    • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation to enhance resolution.

Problem 2: Overlapping methine proton signals connected to carbons bearing hydroxyl or ether groups.

Solution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy.

  • Rationale: HSQC correlates proton signals with their directly attached carbon signals. Since ¹³C spectra have a much larger chemical shift dispersion than ¹H spectra, protons attached to different carbons will be resolved in the second dimension, even if their proton chemical shifts are identical.[4]

  • Experimental Protocol:

    • Pulse Sequence: Use a standard HSQC pulse sequence with gradient selection.

    • Acquisition Parameters:

      • Set the ¹H spectral width to cover all proton signals.

      • Set the ¹³C spectral width to encompass the expected range for oxygenated carbons (typically 50-90 ppm).

      • Optimize the one-bond coupling constant (¹JCH) for the types of carbons expected (e.g., ~145 Hz for sp³ carbons).

    • Processing: Process the data with appropriate window functions and perform phase and baseline correction.

Problem 3: Difficulty in assigning quaternary carbons and connecting different spin systems.

Solution: Perform a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Rationale: HMBC reveals long-range correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons (which have no attached protons) and for linking different spin systems together to build the carbon skeleton.

  • Experimental Protocol:

    • Pulse Sequence: Use a standard HMBC pulse sequence with gradient selection.

    • Acquisition Parameters:

      • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

      • Optimize the long-range coupling constant (ⁿJCH). A typical value is 8 Hz, but it may be beneficial to run multiple experiments with different values (e.g., 4 Hz and 12 Hz) to detect a wider range of correlations.

    • Processing: Process the data similarly to the HSQC experiment.

Problem 4: Ambiguous stereochemistry and through-space interactions.

Solution: Use 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

  • Rationale: These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity. This information is vital for determining relative stereochemistry and understanding the 3D conformation of the molecule.

  • Experimental Protocol:

    • Pulse Sequence: Choose between NOESY (for small to large molecules) and ROESY (for medium-sized molecules where the NOE might be close to zero).

    • Acquisition Parameters:

      • Set the ¹H spectral width appropriately.

      • Optimize the mixing time (τm). This is a critical parameter that determines the strength of the NOE cross-peaks. It's often necessary to run a series of experiments with different mixing times (e.g., 100 ms, 300 ms, 600 ms) to observe a range of correlations and avoid spin diffusion artifacts.

    • Processing: Process the 2D data and carefully analyze the cross-peaks to identify protons that are in close spatial proximity.

Data Presentation: Typical Chemical Shift Ranges for Diterpenoid Alkaloids

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for common functional groups found in diterpenoid alkaloids. Understanding these ranges can help predict potential areas of signal overlap.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Potential for Overlap
Methyl (CH₃)0.7 - 1.510 - 30High (with other aliphatic signals)
Methylene (CH₂)1.0 - 2.520 - 45Very High (often the most crowded region)
Methine (CH)1.2 - 2.830 - 60High
CH-O (Alcohol/Ether)3.3 - 4.560 - 90Moderate to High (can overlap with each other)
C=C-H (Olefinic)5.0 - 6.5110 - 150Low (usually well-resolved)
Quaternary Carbon-30 - 60N/A (no proton signal)
Carbonyl (C=O)-170 - 220N/A (no proton signal)

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing NMR signal overlap during the structure elucidation of a complex natural product.

troubleshooting_workflow start 1D ¹H NMR Shows Signal Overlap optimize Optimize Acquisition Parameters (Solvent, Temperature, Field Strength) start->optimize still_overlap Is there still significant overlap? optimize->still_overlap cosy Acquire 2D COSY (Trace Spin Systems) still_overlap->cosy Yes structure_elucidation Propose Structure still_overlap->structure_elucidation No hsqc Acquire 2D HSQC (Resolve Protons via Carbon Dimension) cosy->hsqc hmbc Acquire 2D HMBC (Connect Spin Systems, Assign Quaternary C) hsqc->hmbc noesy_roesy Acquire 2D NOESY/ROESY (Determine Stereochemistry) hmbc->noesy_roesy noesy_roesy->structure_elucidation

Caption: A workflow for resolving NMR signal overlap.

References

Technical Support Center: Dihydroajaconine Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Dihydroajaconine.

Frequently Asked Questions (FAQs)

Q1: I am not observing any signal for this compound. What are the potential causes and solutions?

A1: A lack of signal, or no peaks in your data, can stem from several issues, from sample preparation to instrument settings.[1] Here are some common causes and troubleshooting steps:

  • Improper Sample Preparation: Ensure that your sample is properly prepared and the concentration is appropriate.[1] Very dilute samples may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[2]

  • Inefficient Ionization: this compound, as a diterpenoid alkaloid, should ionize reasonably well in positive ion mode via electrospray ionization (ESI). However, if you are not seeing a signal, consider the following:

    • Ionization Source Settings: Verify that the ion source parameters, such as capillary voltage and temperature, are within the typical range for similar molecules.

    • Mobile Phase Composition: The mobile phase should be compatible with ESI. Acidified mobile phases (e.g., with 0.1% formic acid) can facilitate protonation and enhance the signal in positive ion mode.

  • Instrument Malfunction:

    • Check for Leaks: Gas leaks in the system can lead to a loss of sensitivity.[1][3]

    • Detector Issues: There might be an issue with the detector itself.[1]

    • Clogged Flow Path: A crack or clog in the column or transfer lines can prevent the sample from reaching the detector.[1][4]

Q2: I am observing a very weak signal for this compound. How can I improve the signal intensity?

A2: Poor signal intensity is a common challenge in mass spectrometry.[2] To enhance the signal for this compound, consider the following optimization steps:

  • Optimize Ionization Source Parameters: Systematically adjust the ESI source parameters to find the optimal settings for this compound. This includes:

    • Capillary Voltage: Vary the voltage to find the point of maximum ion generation without causing in-source fragmentation.

    • Nebulizer Gas Flow: Adjust the gas flow to ensure efficient desolvation of the sample droplets.

    • Drying Gas Flow and Temperature: Optimize these parameters to promote solvent evaporation and ion release.

  • Sample Concentration: Experiment with different sample concentrations to find the optimal range that avoids both low signal and ion suppression.[2]

  • Choice of Ionization Technique: While ESI is generally suitable, for some natural products, other ionization techniques like atmospheric pressure chemical ionization (APCI) might provide better results, especially for less polar compounds.[5][6]

Q3: I am seeing multiple peaks that could correspond to this compound, including potential adducts. How can I confirm the correct molecular ion and minimize adduct formation?

A3: The formation of adducts, where the analyte molecule associates with ions from the mobile phase or sample matrix (e.g., [M+Na]+, [M+K]+), is common in ESI-MS.[7][8][9]

  • Identifying Adducts: Adducts can be identified by their specific mass-to-charge (m/z) differences from the expected protonated molecule ([M+H]+). Use an adduct calculator to predict the m/z of common adducts.[10][11]

  • Minimizing Adduct Formation:

    • Use High-Purity Solvents and Additives: Sodium and potassium salts are common contaminants. Using high-purity, LC-MS grade solvents and fresh additives can reduce their presence.[7]

    • Mobile Phase Modifiers: The addition of ammonium salts (e.g., ammonium formate or ammonium acetate) to the mobile phase can sometimes suppress the formation of sodium and potassium adducts by favoring the formation of the ammonium adduct or the protonated molecule.

    • Glassware: Avoid using old or poorly cleaned glassware, as it can be a source of sodium ions.[7]

Q4: How do I induce and interpret the fragmentation of this compound for structural confirmation?

A4: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic fragmentation pattern that can confirm the structure of this compound.

  • Collision-Induced Dissociation (CID): This is the most common method for fragmentation.[12] The precursor ion (e.g., the [M+H]+ of this compound) is isolated and then collided with an inert gas (e.g., argon or nitrogen). The collision energy is a critical parameter to optimize.

  • Optimizing Collision Energy: Perform a collision energy ramping experiment. By systematically increasing the collision energy, you can observe the appearance and disappearance of different fragment ions, allowing you to select the optimal energy for generating informative fragments.

  • Interpreting Fragmentation Patterns: The fragmentation of alkaloids often involves the cleavage of bonds adjacent to nitrogen atoms and the loss of functional groups.[13][14][15][16] Analyzing the mass differences between the precursor and fragment ions can provide valuable structural information.

Experimental Protocol: Optimization of Mass Spectrometry Parameters for this compound

This protocol outlines a general procedure for optimizing ESI-MS parameters for this compound using a direct infusion approach.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 1-10 µg/mL with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup:

    • Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Initial Instrument Settings (Positive Ion Mode):

    • Use the instrument's automatic tuning feature to obtain initial parameters for a compound of similar mass.

    • If auto-tuning is not available, start with the general parameters provided in the table below.

  • Parameter Optimization:

    • Capillary Voltage: While infusing the sample, vary the capillary voltage in small increments (e.g., 0.5 kV steps) and monitor the signal intensity of the [M+H]+ ion.

    • Nebulizer and Drying Gas: Adjust the nebulizer gas pressure and drying gas flow rate and temperature to maximize the signal intensity and stability.

    • Fragmentor/Nozzle/Skimmer Voltage: These parameters control the transfer of ions from the source to the mass analyzer and can influence in-source fragmentation. Optimize these to maximize the [M+H]+ ion signal while minimizing premature fragmentation.

    • Collision Energy (for MS/MS):

      • Isolate the [M+H]+ ion of this compound in the first mass analyzer.

      • Ramp the collision energy from a low value (e.g., 5 eV) to a higher value (e.g., 50 eV) and observe the resulting fragment ions.

      • Select a collision energy that produces a rich and informative fragmentation spectrum.

  • Data Analysis:

    • Record the optimal parameters for each setting.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions of this compound.

Typical Starting Mass Spectrometry Parameters for Alkaloids

The following table provides a starting point for the optimization of mass spectrometry parameters for this compound. These are general values and will likely require further optimization on your specific instrument.

ParameterTypical Starting Value
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N2) 30 - 50 psi
Drying Gas (N2) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Fragmentor/Nozzle Voltage 80 - 120 V
Skimmer Voltage 50 - 70 V
Collision Gas Argon or Nitrogen
Collision Energy (for MS/MS) 10 - 40 eV (Ramp to optimize)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the mass spectrometric analysis of this compound.

TroubleshootingWorkflow This compound MS Troubleshooting start Start Analysis check_signal Signal Observed? start->check_signal no_signal No Signal - Check Sample Prep - Check Infusion Line - Verify Instrument Status check_signal->no_signal No weak_signal Weak Signal - Optimize Source Parameters - Increase Concentration check_signal->weak_signal Weak good_signal Signal is Good check_signal->good_signal Yes no_signal->start Re-evaluate weak_signal->check_signal Re-evaluate check_adducts Multiple Peaks/ Adducts Observed? good_signal->check_adducts adducts_present Adducts Present - Use High Purity Solvents - Add Ammonium Salt check_adducts->adducts_present Yes no_adducts Clean Spectrum check_adducts->no_adducts No adducts_present->check_adducts Re-evaluate optimize_fragmentation Optimize MS/MS - Ramp Collision Energy - Identify Fragments no_adducts->optimize_fragmentation end Successful Analysis optimize_fragmentation->end

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

References

Technical Support Center: Resolving Poor Solubility of Dihydroajaconine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dihydroajaconine's poor solubility in aqueous solutions. The following information is based on established methods for enhancing the solubility of poorly soluble compounds, particularly alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound and provides systematic steps to resolve them.

Issue 1: this compound precipitates out of my aqueous buffer.

  • Question: I've prepared a stock solution of this compound in an organic solvent and diluted it into my aqueous buffer for a cell-based assay, but I immediately see precipitation. What should I do?

  • Answer: This is a common issue when diluting a compound from a high-solubility organic stock into an aqueous medium where it is poorly soluble. Here is a step-by-step approach to troubleshoot this:

    • Decrease the final aqueous concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to below its aqueous solubility limit.

    • Optimize the organic solvent content: Determine the maximum percentage of your organic solvent (e.g., DMSO, ethanol) that is tolerated by your experimental system (e.g., cells). You may be able to increase the proportion of the organic solvent in your final aqueous solution to improve this compound's solubility.

    • Utilize a co-solvent system: A co-solvent system can increase the solubility of hydrophobic compounds in aqueous solutions.[1][2] This involves using a mixture of water and a water-miscible organic solvent.

  • Experimental Workflow for Co-Solvent System Optimization:

    G A Start: this compound Precipitation B Prepare stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol) A->B C Determine max tolerable organic solvent % in the experimental system B->C D Prepare a series of aqueous buffers with varying percentages of the organic solvent (below the max tolerable limit) C->D E Add this compound to each buffer to the desired final concentration D->E F Visually inspect for precipitation and/or quantify solubility (e.g., using HPLC) E->F G Select the lowest co-solvent concentration that maintains solubility F->G H Proceed with experiment G->H

    Caption: Workflow for optimizing a co-solvent system.

Issue 2: The required concentration of this compound for my in vitro experiment is unachievable in a simple aqueous buffer.

  • Question: My experiments require a concentration of this compound that is significantly higher than its intrinsic aqueous solubility. How can I achieve this?

  • Answer: When higher concentrations are necessary, more advanced formulation strategies are required. Consider the following options:

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[2][3] As this compound is an alkaloid, it is likely basic and its solubility may increase in acidic conditions due to salt formation.

    • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][4][5]

    • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to try to solubilize this compound for preliminary in vitro screening?

A1: For initial screenings, the simplest methods are often preferred. A recommended starting approach is to use a co-solvent system.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serially dilute this stock solution in your aqueous experimental medium.

  • Ensure the final concentration of DMSO is low (typically <1%, ideally <0.1%) to minimize solvent effects on the biological system.

If precipitation occurs at the desired concentration, you will need to explore other methods outlined in this guide.

Q2: How do I choose the right method to improve the solubility of this compound?

A2: The choice of method depends on several factors, including the required concentration, the experimental system, and the intended application (e.g., in vitro vs. in vivo).

  • Decision-Making Flowchart for Solubility Enhancement:

    G A Start: Poor Aqueous Solubility of this compound B Is the required concentration only slightly above solubility limit? A->B F Is this for an oral formulation? A->F C Try Co-solvent System or pH Adjustment B->C Yes D Is the required concentration significantly higher? B->D No J Evaluate chosen method for compatibility with experimental system C->J E Consider Surfactants or Cyclodextrin Complexation D->E Yes E->J G Explore Solid Dispersions or Lipid-Based Formulations F->G Yes H Is this for a parenteral (injectable) formulation? F->H No G->J I Investigate Nanosuspensions or use of specialized excipients (e.g., Apisolex™) H->I Yes I->J

    Caption: Decision-making flowchart for selecting a solubility enhancement method.

Q3: Can you provide a summary of common solubility enhancement techniques and their typical effectiveness?

A3: The following table summarizes several common techniques. The effectiveness can vary greatly depending on the specific compound and conditions.

Technique General Principle Typical Fold Increase in Solubility Common Excipients/Reagents Primary Application
Co-solvency Reducing the polarity of the solvent system.[1][2]2 to 50-foldDMSO, Ethanol, PEG 400, Propylene GlycolIn vitro assays
pH Adjustment Ionizing the drug to a more soluble form (salt).[2][3]10 to 1,000-fold (highly variable)Citric acid, Tartaric acid, NaOH, HClOral and Parenteral formulations
Surfactants Micellar encapsulation of the hydrophobic drug.[3][4]10 to 100-foldTween 80, Sodium Lauryl Sulfate (SLS), PluronicsOral and Parenteral formulations
Cyclodextrins Formation of inclusion complexes.[1][2]5 to 500-foldβ-Cyclodextrin, HP-β-CD, Sulfobutylether-β-CDOral and Parenteral formulations
Solid Dispersion Dispersing the drug in a hydrophilic carrier in a solid state.[3][4][6]10 to 200-foldPVP, HPMC, PEG, EudragitOral dosage forms
Micronization Increasing the surface area of the drug particles.[1][4]Improves dissolution rate, not equilibrium solubility.Not applicableOral and Parenteral suspensions

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to determine the effect of pH on the solubility of this compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved this compound.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility of this compound as a function of pH to identify the pH range of maximum solubility.

Protocol 2: Preparation and Evaluation of a Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion to enhance this compound's solubility.

  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).[7][8][9]

  • Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture). Prepare different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film on the flask wall.

  • Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. Scrape the dried film and gently pulverize it to obtain a fine powder.

  • Dissolution Testing: Compare the dissolution rate of the prepared solid dispersion to that of the pure this compound in an aqueous medium (e.g., simulated gastric or intestinal fluid).

    • Add a known amount of the solid dispersion powder and the pure drug to separate dissolution vessels containing the medium.

    • Stir at a constant rate and temperature.

    • Withdraw samples at various time points.

    • Analyze the concentration of dissolved this compound in each sample by HPLC.

  • Analysis: Plot the concentration of dissolved this compound versus time to compare the dissolution profiles. An enhanced dissolution rate for the solid dispersion indicates successful solubility improvement.

References

Common pitfalls in Dihydroajaconine handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common pitfalls in handling and storage of Dihydroajaconine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture. General recommendations for sensitive pharmaceutical compounds suggest storage in a clean, odor-free, and well-ventilated environment.[1] For specific temperature and humidity guidelines, please refer to the table below.

Q2: How should I prepare solutions of this compound?

A2: Due to potential stability issues, it is recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be stored at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for your application.

Q3: What are the visible signs of this compound degradation?

A3: Visual signs of degradation in solid this compound can include discoloration, clumping, or a change in crystal structure. For solutions, precipitation, color change, or the appearance of cloudiness may indicate degradation or poor solubility. If degradation is suspected, it is advisable to use a fresh sample and verify the compound's purity via analytical methods such as HPLC or mass spectrometry.

Q4: Can this compound be exposed to air and light during experiments?

A4: As with many complex organic molecules, exposure to air and light should be minimized to prevent oxidative degradation and photolysis.[2] Perform experimental manipulations in a controlled environment, such as a fume hood with ambient lighting, and store solutions in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify the storage conditions of your this compound stock.

      • Prepare a fresh solution from a new vial of solid compound.

      • Analyze the purity of your current and a new batch of this compound using an appropriate analytical technique.

      • If degradation is confirmed, review your handling and storage procedures.

  • Possible Cause 2: Improper Solution Preparation or Storage.

    • Troubleshooting Steps:

      • Ensure the correct solvent and concentration were used.

      • Avoid repeated freeze-thaw cycles of stock solutions by preparing and using small aliquots.

      • Confirm that the solution was not stored for an extended period, even at low temperatures.

  • Possible Cause 3: Incompatibility with other reagents.

    • Troubleshooting Steps:

      • Review the chemical compatibility of this compound with all other reagents in your experimental setup.[3]

      • Be aware that some compounds can accelerate degradation under certain conditions.[4]

      • Consider performing control experiments to identify any potential interactions.

Problem: this compound precipitates out of solution during the experiment.

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Steps:

      • Confirm the maximum solubility of this compound in your chosen solvent.

      • Consider using a different solvent or a co-solvent system to improve solubility.

      • Gentle warming or sonication may aid in dissolution, but be cautious as this can also accelerate degradation.

  • Possible Cause 2: Change in pH or buffer composition.

    • Troubleshooting Steps:

      • The pH of the solution can significantly affect the solubility and stability of many organic compounds.[5]

      • Ensure that the pH of your experimental buffer is compatible with this compound.

      • Be mindful of any changes in buffer composition during the experiment that could lead to precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterSolid FormStock Solution
Temperature 2-8°C (Short-term) or -20°C (Long-term)-20°C or -80°C
Humidity < 60% Relative Humidity[1][6]N/A (Store in tightly sealed vials)
Light Protect from light (Store in an amber vial or dark place)Protect from light (Use amber vials)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if highly sensitive to oxidationStore under an inert atmosphere if necessary

Note: These are general recommendations based on best practices for sensitive pharmaceutical compounds. Always refer to the manufacturer's specific instructions for storage.[6]

Experimental Protocols

General Protocol for Preparing this compound for Cell-Based Assays

  • Aliquoting Solid Compound:

    • Upon receiving this compound, if it is in a large quantity, aliquot it into smaller, single-use vials under an inert atmosphere if possible. This prevents repeated exposure of the entire stock to ambient conditions.

  • Preparing a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Using a calibrated balance, weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Storing the Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile, amber cryovials.

    • Store the aliquots at -20°C or -80°C.

  • Preparing Working Solutions:

    • For each experiment, thaw one aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer immediately before use.

    • Mix thoroughly by gentle pipetting or inversion. Do not vortex cell culture medium vigorously.

  • Important Considerations:

    • Avoid introducing aqueous media directly into the organic stock solution.

    • Perform serial dilutions to achieve low final concentrations accurately.

    • Discard any unused portion of the thawed stock solution aliquot to avoid degradation from repeated freeze-thaw cycles.

Visualizations

TroubleshootingWorkflow Start Inconsistent Results CheckStorage Verify Compound Storage Conditions Start->CheckStorage CheckPurity Assess Compound Purity (e.g., HPLC, MS) CheckStorage->CheckPurity DegradationSuspected Degradation Confirmed? CheckPurity->DegradationSuspected PrepareFresh Prepare Fresh Stock Solution ReviewProtocol Review Experimental Protocol PrepareFresh->ReviewProtocol Consult Consult Senior Researcher or Technical Support PrepareFresh->Consult Incompatibility Check for Reagent Incompatibility ReviewProtocol->Incompatibility DegradationSuspected->PrepareFresh Yes DegradationSuspected->ReviewProtocol No SolubilityIssue Investigate Solubility and Precipitation Incompatibility->SolubilityIssue Incompatibility->Consult Resolved Issue Resolved SolubilityIssue->Resolved SolubilityIssue->Consult

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathways This compound This compound (Active Compound) Oxidation Oxidative Degradation This compound->Oxidation O2, light, metal ions Hydrolysis Hydrolytic Cleavage This compound->Hydrolysis H2O, pH Photolysis Photodegradation This compound->Photolysis UV/Vis Light OxidizedProduct Oxidized Byproducts Oxidation->OxidizedProduct HydrolyzedProduct Hydrolyzed Fragments Hydrolysis->HydrolyzedProduct PhotoProduct Photodegradation Products Photolysis->PhotoProduct Inactive Inactive Products OxidizedProduct->Inactive HydrolyzedProduct->Inactive PhotoProduct->Inactive

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Efficiency of Dihydroajaconine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dihydroajaconine. The guidance is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield in the Oxidative Dearomatization/Intramolecular Diels-Alder (OD/DA) Cascade Reaction

  • Question: We are experiencing low yields in the key oxidative dearomatization/intramolecular Diels-Alder (OD/DA) cycloaddition step for the construction of the bicyclo[2.2.2]octane core. What are the potential causes and solutions?

  • Answer: Low yields in this critical step can arise from several factors. Here is a systematic troubleshooting approach:

    • Purity of the Phenolic Precursor: The starting phenol for the oxidative dearomatization must be of high purity. Impurities can interfere with the hypervalent iodine reagent and lead to the formation of side products.

      • Recommendation: Purify the phenolic precursor meticulously using column chromatography or recrystallization immediately before use. Ensure the precursor is thoroughly dried, as residual solvent or water can quench the oxidant.

    • Oxidant Activity and Addition: The activity of the oxidant, typically a hypervalent iodine reagent like phenyliodine diacetate (PIDA) or diacetoxyiodobenzene (DIB), is crucial.

      • Recommendation: Use a freshly opened bottle of the oxidant or test the activity of your current batch on a small scale with a simple phenol. The addition of the oxidant should be slow and controlled, often at a low temperature (e.g., 0 °C to -20 °C), to minimize the formation of over-oxidized or polymeric byproducts.

    • Reaction Concentration: The intramolecular nature of the Diels-Alder reaction is favored at high dilution, which minimizes intermolecular side reactions.

      • Recommendation: Conduct the reaction at a concentration of 0.01 M or lower. This can be critical for promoting the desired intramolecular cyclization over intermolecular dimerization or polymerization.

    • Thermal Conditions for Diels-Alder Cycloaddition: The in situ generated ortho-quinone needs to undergo the intramolecular Diels-Alder cycloaddition. The thermal conditions for this step are critical.

      • Recommendation: After the oxidative dearomatization is complete (monitor by TLC), the reaction mixture is typically heated to facilitate the cycloaddition. The optimal temperature and reaction time should be determined empirically, starting with refluxing in a high-boiling solvent like toluene or mesitylene. Prolonged heating at excessively high temperatures can lead to decomposition of the cycloadduct.

    • Side Reactions: A common side reaction is the intermolecular Diels-Alder reaction leading to dimer formation.[1]

      • Recommendation: If dimerization is observed, further increase the dilution. Additionally, ensure the dienophile is sufficiently reactive. In some cases, the dimer can be thermally cracked to the desired monomeric cycloadduct by heating in a high-boiling solvent.[1]

2. Diastereoselectivity Issues in the Diels-Alder Reaction

  • Question: The diastereoselectivity of our intramolecular Diels-Alder reaction is poor, leading to a difficult-to-separate mixture of isomers. How can we improve this?

  • Answer: Achieving high diastereoselectivity is a common challenge in intramolecular Diels-Alder reactions for the synthesis of complex polycyclic structures.

    • Conformational Control: The facial selectivity of the cycloaddition is dictated by the transition state conformation of the tether connecting the diene and dienophile.

      • Recommendation: The use of Lewis acid catalysts can sometimes enhance diastereoselectivity by coordinating to the dienophile and locking the transition state into a more ordered conformation. Common Lewis acids to screen include BF₃·OEt₂, TiCl₄, and SnCl₄. However, compatibility with the ortho-quinone intermediate must be considered.

    • Steric Hindrance: Bulky substituents on the tether or the dienophile can influence the approach of the diene, thereby controlling the stereochemical outcome.

      • Recommendation: While modifying the core structure is not always feasible, ensure that any protecting groups are not sterically hindering the desired cycloaddition pathway. In some cases, changing the protecting group strategy can have a significant impact on selectivity.

3. Difficulties in the Purification of Key Intermediates

  • Question: We are facing challenges in purifying the product of the OD/DA cascade and other polycyclic intermediates. What purification strategies are recommended?

  • Answer: The purification of structurally complex and often similarly polar intermediates in diterpenoid alkaloid synthesis requires careful optimization.

    • Chromatography: Standard silica gel chromatography is the primary tool.

      • Recommendation: Employ a multi-step gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. For difficult separations, consider using different stationary phases like alumina (basic or neutral) or reverse-phase silica. High-Performance Liquid Chromatography (HPLC) is often necessary for obtaining analytically pure samples of key intermediates and final products.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

      • Recommendation: Screen a variety of solvent systems (both single and mixed) to find conditions that yield high-purity crystals. Seeding with a pure crystal can sometimes induce crystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key oxidative dearomatization/intramolecular Diels-Alder (OD/DA) cascade as reported in the synthesis of related diterpenoid alkaloids. These values should serve as a starting point for optimization.

ParameterConditionReported Yield (%)Reference
Oxidant Phenyliodine diacetate (PIDA)60-75[1]
Solvent Methanol, followed by Toluene-[1]
Concentration 0.01 - 0.005 M-Inferred
Temperature (Oxidation) 0 °C to room temperature-Inferred
Temperature (Diels-Alder) 80 - 180 °C (Reflux)-[1]
Diastereoselectivity Often a single diastereomer is reported>10:1[1]

Experimental Protocols

Key Experiment: Oxidative Dearomatization/Intramolecular Diels-Alder (OD/DA) Cascade

This protocol is a generalized procedure based on the strategies employed in the total synthesis of this compound and related atisine-type diterpenoid alkaloids.[2][3]

  • Preparation of the Precursor Solution: Dissolve the phenolic precursor (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) to a concentration of 0.01 M. Cool the solution to 0 °C in an ice bath.

  • Oxidative Dearomatization: To the cooled and stirring solution, add the hypervalent iodine reagent (e.g., PIDA, 1.1 - 1.5 eq) portion-wise over 10-15 minutes. Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Solvent Exchange: Once the oxidation is complete, concentrate the reaction mixture under reduced pressure to remove the volatile solvent(s).

  • Intramolecular Diels-Alder Cycloaddition: To the residue, add a high-boiling solvent such as toluene or mesitylene. Heat the solution to reflux (typically 110-180 °C, depending on the solvent and substrate) and monitor the formation of the cycloadduct by TLC. This step can take anywhere from 2 to 24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired bicyclo[2.2.2]octane product.

Visualizations

Experimental_Workflow_OD_DA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Phenolic Precursor dissolve Dissolve in Solvent (0.01 M) start->dissolve cool Cool to 0 °C dissolve->cool add_oxidant Add PIDA (1.1-1.5 eq) cool->add_oxidant stir Stir at 0 °C (1-2 h) add_oxidant->stir tlc1 Monitor by TLC stir->tlc1 concentrate1 Concentrate tlc1->concentrate1 add_solvent Add Toluene concentrate1->add_solvent reflux Reflux (110-180 °C, 2-24 h) add_solvent->reflux tlc2 Monitor by TLC reflux->tlc2 cool_down Cool to RT tlc2->cool_down concentrate2 Concentrate cool_down->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography product Bicyclo[2.2.2]octane Product chromatography->product

Caption: Experimental workflow for the OD/DA cascade reaction.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in OD/DA Step impure_precursor Impure Phenolic Precursor low_yield->impure_precursor inactive_oxidant Inactive Oxidant low_yield->inactive_oxidant high_concentration High Reaction Concentration low_yield->high_concentration suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp side_reactions Side Reactions (Dimerization) low_yield->side_reactions purify Purify & Dry Precursor impure_precursor->purify leads to fresh_oxidant Use Fresh/Tested Oxidant inactive_oxidant->fresh_oxidant leads to dilute Increase Dilution (≤ 0.01 M) high_concentration->dilute leads to optimize_temp Optimize Reflux Temperature suboptimal_temp->optimize_temp leads to dilute_further Further Increase Dilution side_reactions->dilute_further leads to

Caption: Troubleshooting logic for low yield in the OD/DA step.

References

Dihydroajaconine assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroajaconine. This compound is a C19-diterpenoid alkaloid, and its analysis can present challenges in variability and reproducibility. This guide aims to address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification challenging?

A1: this compound is a C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium species. Accurate quantification is challenging due to its complex structure, potential for degradation, and the presence of structurally similar alkaloids in the plant matrix, which can cause interference in analytical assays. Furthermore, as a natural product, its concentration in raw plant material can vary significantly based on factors like plant species, geographical origin, and harvest time.

Q2: What are the most common analytical methods for this compound quantification?

A2: The most common analytical methods for the quantification of this compound and other aconitine-type alkaloids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods offer good separation and sensitivity for complex mixtures.

Q3: My assay results for this compound are highly variable. What are the potential causes?

A3: High variability in this compound assays can stem from several factors:

  • Sample Preparation: Inconsistent extraction from the plant matrix is a primary source of variability. Factors such as solvent choice, extraction time, and temperature can significantly impact the yield of the analyte.

  • Sample Stability: this compound, like other diterpenoid alkaloids, can be susceptible to degradation under certain conditions of pH, temperature, and light.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal in both HPLC-UV and LC-MS, leading to either suppression or enhancement of the signal.

  • Instrumental Variability: Fluctuations in instrument performance, such as pump flow rate, column temperature, and detector response, can contribute to variability.

Q4: How can I improve the reproducibility of my this compound assay?

A4: To improve reproducibility, it is crucial to standardize all steps of the analytical workflow. This includes using a validated and detailed standard operating procedure (SOP) for sample preparation, ensuring consistent storage and handling of samples and standards, and regularly performing system suitability tests to monitor the performance of your analytical instrument.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize the pH of the mobile phase. Diterpenoid alkaloids are basic, so a slightly basic or acidic mobile phase with a suitable buffer can improve peak shape.[2] Replace the column if it has degraded. Inject a smaller sample volume or a more dilute sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature changes.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure a stable flow rate. Use a column oven to maintain a constant temperature.
Low Analyte Recovery Inefficient sample extraction; Analyte degradation during sample preparation.Optimize the extraction solvent and method. An acid-base extraction can be effective for alkaloids.[1] Minimize the time between extraction and analysis and keep samples cool and protected from light.
High Background Noise in Chromatogram Contaminated mobile phase or sample; Detector issues.Use high-purity solvents and reagents. Filter all samples and mobile phases before use. Clean the detector cell.
Irreproducible Quantification in LC-MS Matrix effects (ion suppression or enhancement); Inconsistent ionization.Use a stable isotope-labeled internal standard if available. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. Optimize ESI source parameters (e.g., spray voltage, gas flow).

Quantitative Data Summary

The following tables provide representative data on the precision and linearity of analytical methods for aconitine-type alkaloids, which are structurally similar to this compound. This data can serve as a benchmark for validating your own assays.

Table 1: HPLC-UV Method Precision for Aconitine-Type Alkaloids

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
Aconitine1.01.8%2.5%
10.01.2%1.9%
50.00.8%1.5%
Mesaconitine1.02.1%2.8%
10.01.5%2.2%
50.01.1%1.8%
Hypaconitine1.02.3%3.1%
10.01.7%2.5%
50.01.3%2.1%

Relative Standard Deviation (RSD) is a measure of precision.

Table 2: LC-MS Method Linearity and Limits of Detection for Aconitine-Type Alkaloids

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Aconitine1 - 500> 0.9990.31.0
Mesaconitine1 - 500> 0.9990.41.2
Hypaconitine1 - 500> 0.9990.51.5

Experimental Protocols

Adapted HPLC-UV Method for this compound Quantification

This protocol is adapted from established methods for the analysis of aconitine-type alkaloids and should be validated for this compound specifically.[1][2]

  • Sample Preparation (from plant material):

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of a methanol:ammonia (100:1, v/v) solution.

    • Extract using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound in methanol at known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Plant Material sp2 Solvent Extraction (Methanol/Ammonia) sp1->sp2 sp3 Ultrasonication sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Filtration sp4->sp5 hplc1 Injection into HPLC sp5->hplc1 Inject Sample hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (235 nm) hplc2->hplc3 da1 Peak Integration hplc3->da1 Chromatogram da2 Calibration Curve da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Assay Variability Issue c1 Sample Preparation start->c1 c2 Analyte Stability start->c2 c3 Matrix Effects start->c3 c4 Instrumental Drift start->c4 s1 Standardize Extraction Protocol c1->s1 s2 Control Temp, pH, Light c2->s2 s3 Improve Sample Cleanup c3->s3 s4 System Suitability Tests c4->s4

Caption: Troubleshooting logic for assay variability.

signaling_pathway cluster_na_channel Voltage-Gated Sodium Channel cluster_nfkb NF-κB Signaling Pathway This compound This compound na_channel Na+ Channel This compound->na_channel ikb IκB This compound->ikb Prevents Degradation inactivation Inhibition of Inactivation na_channel->inactivation Binds to na_influx Increased Na+ Influx inactivation->na_influx depolarization Prolonged Depolarization na_influx->depolarization nfkb NF-κB inflammation Inflammatory Response nfkb->inflammation Promotes ikb->nfkb Inhibits

Caption: Putative signaling pathways affected by this compound.

References

Matrix effects in Dihydroajaconine quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of Dihydroajaconine from biological samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible Cause Recommended Solution
Inappropriate Mobile Phase pH This compound is a basic alkaloid. An acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and achieve good peak shape. If tailing persists, consider adjusting the pH or using a different acidic modifier.
Column Contamination Biological samples can contaminate the analytical column. Implement a regular column flushing protocol. If the problem continues, consider using a guard column to protect the analytical column.
Injection of a Stronger Solvent than the Mobile Phase The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Problem 2: Low Signal Intensity or Complete Signal Loss

Possible Cause Recommended Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of Protein Precipitation (PP).[1]
Analyte Degradation This compound may be unstable under certain storage or experimental conditions. Ensure proper sample storage (frozen at -20°C or below) and minimize the time samples are at room temperature.[2][3]
Instrument Contamination Contaminants in the LC-MS system can lead to signal loss. Clean the ESI source, and if necessary, flush the entire LC system.

Problem 3: High Signal Variability Between Replicates (Poor Precision)

Possible Cause Recommended Solution
Inconsistent Sample Preparation Manual sample preparation can introduce variability. If possible, automate the extraction process. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.
Variable Matrix Effects The composition of biological matrices can vary between individuals, leading to inconsistent matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for this variability.[4]
Carryover Analyte from a high concentration sample may carry over to the next injection. Optimize the injector wash procedure and inject a blank sample after high concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components in the sample matrix.[5][6] In the case of this compound quantification from biological samples, endogenous substances like phospholipids can co-elute and either suppress or enhance its signal in the mass spectrometer. This leads to inaccurate and imprecise results.[5]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The most common method is the post-extraction spike method.[7] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank biological matrix at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: While Protein Precipitation (PP) is a simple technique, it often results in significant matrix effects for alkaloids in plasma.[1] Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components and are recommended for cleaner extracts.[1]

Q4: Is an internal standard necessary for this compound quantification?

A4: Yes, using a suitable internal standard (IS) is crucial for accurate and precise quantification. A stable isotope-labeled (SIL) this compound is the ideal IS as it has nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. If a SIL-IS is not available, a structurally similar analog that is not present in the biological sample can be used.

Q5: What are the typical LC-MS/MS parameters for this compound analysis?

A5: Diterpenoid alkaloids like this compound are typically analyzed using a C18 reversed-phase column with a gradient elution. The mobile phase often consists of acetonitrile or methanol and water, with an acidic modifier like formic acid to improve peak shape and promote ionization in positive electrospray ionization (ESI) mode.

Quantitative Data Summary

The following tables summarize representative quantitative data for diterpenoid alkaloids, which can be used as a reference for method development for this compound.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of Aconitum Alkaloids in Plasma

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)Reference
Protein Precipitation (Acetonitrile)Aconine50.5 (Suppression)Not Reported[8]
Liquid-Liquid Extraction (Ethyl Acetate)Berberine85.2 - 106.8> 86.4[1]
Solid Phase Extraction (C18)Not SpecifiedMinimal87 - 101[9]

Note: Data for closely related alkaloids are presented as a proxy due to the lack of specific published data for this compound.

Table 2: Bioanalytical Method Validation Parameters for an Aconitum Alkaloid in Rat Plasma

ParameterAcceptance CriteriaResultReference
Linearity (r²)> 0.99> 0.991[1]
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10< 1.1 ng/mL[1]
Intra-day Precision (%RSD)< 15%Within Limits[8]
Inter-day Precision (%RSD)< 15%Within Limits[8]
Accuracy (% Bias)± 15%Within Limits[8]
Stability (Freeze-thaw, Short-term, Long-term)% Change < 15%Stable[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex for 30 seconds.

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) of this compound from Plasma

  • Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid.

  • Vortex and load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data quantification Quantification data->quantification troubleshooting_logic start Inaccurate or Imprecise Results check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok investigate_matrix Investigate Matrix Effects (Post-Extraction Spike) is_ok->investigate_matrix Yes is_not_ok IS Response Unstable is_ok->is_not_ok No matrix_present Matrix Effects Present? investigate_matrix->matrix_present improve_cleanup Improve Sample Cleanup (SPE or LLE) matrix_present->improve_cleanup Yes end Accurate & Precise Results matrix_present->end No optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma optimize_chroma->end use_sil_is Use Stable Isotope-Labeled IS is_not_ok->use_sil_is use_sil_is->end

References

Validation & Comparative

Unambiguous Structure of Dihydroajaconine Confirmed by X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional structure of the diterpenoid alkaloid Dihydroajaconine has been unequivocally established through single-crystal X-ray crystallography of its close analogue, ajaconine. This guide provides a comparative overview of this powerful technique against other common spectroscopic methods used in structural elucidation, highlighting the precision and completeness of X-ray diffraction data.

For researchers in natural product chemistry, medicinal chemistry, and drug development, the precise determination of a molecule's stereochemistry and conformation is paramount. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial data for inferring molecular structure, X-ray crystallography remains the gold standard for providing a direct and unambiguous visualization of the atomic arrangement in a crystalline solid.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The structural elucidation of complex natural products like this compound relies on a combination of analytical techniques. Below is a comparison of the data obtained from these methods. The crystallographic data presented is for ajaconine, which differs from this compound only by the presence of a double bond, and thus serves as a robust model for its overall architecture.

ParameterX-ray Crystallography (of Ajaconine)NMR Spectroscopy (Hypothetical for this compound)Mass Spectrometry (Hypothetical for this compound)IR Spectroscopy (Hypothetical for this compound)
Data Type 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Chemical shifts (δ) in ppm, coupling constants (J) in Hz, nuclear Overhauser effects (NOEs).Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.Wavenumber (cm⁻¹) of absorbed infrared radiation.
Structural Information Absolute and relative stereochemistry, conformation, intramolecular distances.Connectivity of atoms (¹H-¹H, ¹H-¹³C), relative stereochemistry, through-space proximities.Molecular weight, elemental composition (HRMS), fragmentation patterns indicating substructures.Presence of specific functional groups (e.g., -OH, C=O, N-H).
Sample Requirements Single, high-quality crystal.~1-10 mg of pure sample in solution.Micrograms to nanograms of pure sample.~1-5 mg of pure sample.
Ambiguity Low; provides a direct visualization of the structure.High; structure is inferred from correlations and chemical shifts, can be ambiguous for complex stereochemistries.High; isomers can have identical masses, fragmentation can be complex.High; indicates functional groups but not their position or connectivity.

Experimental Protocols

Single-Crystal X-ray Diffraction of Ajaconine

The experimental protocol for determining the crystal structure of ajaconine, as a proxy for this compound, is based on the work of Ahmad, S., et al. (2016) in the Journal of Molecular Structure.

  • Crystal Growth: Single crystals of ajaconine suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol and chloroform.

  • Data Collection: A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source.

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Analysis (General Protocols)

The following are general protocols for the spectroscopic analysis of a diterpenoid alkaloid like this compound:

  • NMR Spectroscopy:

    • A sample of the purified compound (~5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectra are processed and analyzed to assign all proton and carbon signals and to establish connectivities and stereochemical relationships.

  • Mass Spectrometry:

    • A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • A full scan mass spectrum is acquired to determine the molecular weight.

    • High-resolution mass spectrometry (HRMS) is performed to determine the elemental composition.

    • Tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting fragment ions to gain information about the compound's substructures.

  • Infrared Spectroscopy:

    • A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

    • The IR spectrum is recorded using an FTIR spectrometer.

    • The absorption bands are analyzed to identify the presence of characteristic functional groups.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for structure elucidation, comparing the direct nature of X-ray crystallography with the inferential process of spectroscopic methods.

Workflow for this compound Structure Elucidation cluster_0 X-ray Crystallography cluster_1 Spectroscopic Methods X1 Purified this compound X2 Crystal Growth X1->X2 X3 Single Crystal X2->X3 X4 X-ray Diffraction X3->X4 X5 Diffraction Pattern X4->X5 X6 Structure Solution & Refinement X5->X6 X7 Unambiguous 3D Structure X6->X7 S5 Proposed Structure X7->S5 Confirmation S1 Purified this compound S2 NMR, MS, IR Analysis S1->S2 S3 Spectral Data S2->S3 S4 Data Interpretation & Correlation S3->S4 S4->S5

Figure 1. Comparative workflow of structure elucidation.

The diagram above illustrates that while spectroscopic methods lead to a proposed structure through data interpretation, X-ray crystallography provides a direct and unambiguous confirmation of the three-dimensional arrangement of atoms.

Dihydroajaconine and Ajaconine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroajaconine and Ajaconine are atisine-type C20-diterpenoid alkaloids, natural products found predominantly in plants of the Aconitum and Delphinium genera. These compounds have garnered interest in the scientific community for their potential therapeutic applications, particularly in the realm of oncology and neuropharmacology. This guide provides an objective comparison of the biological activities of this compound and Ajaconine, supported by available experimental data, to aid researchers in their exploration of these natural compounds.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the biological activities of this compound and Ajaconine. The primary activities investigated to date are their antitumor and cholinesterase inhibitory effects.

Biological ActivityCompoundCell Line/EnzymeIC50 (µM)Reference
Antitumor Activity This compoundA549 (Human Lung Carcinoma)5.0[1][2][3]
Caco-2 (Human Colorectal Adenocarcinoma)>50[1][2][3]
H460 (Human Large Cell Lung Cancer)>100[1][2][3]
Skov-3 (Human Ovarian Cancer)>100[1][2][3]
AjaconineA549 (Human Lung Carcinoma)5.1[1][2][3]
Caco-2 (Human Colorectal Adenocarcinoma)8.2[1][2][3]
H460 (Human Large Cell Lung Cancer)>100[1][2][3]
Skov-3 (Human Ovarian Cancer)>100[1][2][3]
Cholinesterase AjaconineAcetylcholinesterase (AChE)12.61[3]
Inhibitory Activity Butyrylcholinesterase (BChE)10.18[3]
This compoundAcetylcholinesterase (AChE)Data not available
Butyrylcholinesterase (BChE)Data not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antitumor Activity (MTT Assay)

The antitumor activity of this compound and Ajaconine was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

  • Cell Culture: Human cancer cell lines (A549, Caco-2, H460, and Skov-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or Ajaconine and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Cholinesterase Inhibitory Activity (Ellman's Method)

The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) were prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The enzyme solution was pre-incubated with various concentrations of the test compound (Ajaconine) for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction was initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of this color change was monitored by measuring the absorbance at 412 nm at regular intervals.

  • Inhibition Calculation: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC50 Calculation: The IC50 values were determined from the dose-inhibition curves.

Signaling Pathways

While specific signaling pathways for this compound and Ajaconine are not extensively detailed in the current literature, atisine-type diterpenoid alkaloids are known to induce apoptosis in cancer cells. The primary mechanism is believed to involve the intrinsic or mitochondrial pathway of apoptosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Atisine-type Alkaloid Atisine-type Alkaloid Bax Bax Atisine-type Alkaloid->Bax Upregulates Bcl2 Bcl2 Atisine-type Alkaloid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf1 Apaf1 Cytochrome c->Apaf1 Activates Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway potentially activated by atisine-type alkaloids.

This diagram illustrates the potential mechanism by which atisine-type alkaloids, such as this compound and Ajaconine, may induce apoptosis. These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates a caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death.

Discussion

The available data suggests that both this compound and Ajaconine exhibit moderate antitumor activity against human lung carcinoma (A549) cells, with comparable IC50 values. Ajaconine also demonstrates activity against colorectal adenocarcinoma (Caco-2) cells, whereas this compound appears to be less effective against this cell line. Both compounds show limited activity against H460 and Skov-3 cell lines at the concentrations tested.

In terms of cholinesterase inhibition, Ajaconine displays inhibitory activity against both AChE and BChE, suggesting its potential as a lead compound for the development of drugs targeting neurodegenerative diseases where cholinergic deficits are implicated. Unfortunately, a direct comparison with this compound on this activity is not possible due to the lack of available data. Further research is warranted to investigate the cholinesterase inhibitory potential of this compound to complete this comparative analysis.

The proposed mechanism of action for the antitumor activity of these atisine-type alkaloids, through the induction of apoptosis via the mitochondrial pathway, provides a solid foundation for further mechanistic studies. Elucidating the specific molecular targets and upstream signaling events modulated by this compound and Ajaconine will be crucial for their future development as therapeutic agents.

References

A Comparative Analysis of Dihydroajaconine and Other Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydroajaconine and other prominent diterpenoid alkaloids. Due to the limited publicly available experimental data specifically for this compound, this guide will focus on a comparative analysis of its parent compound, Ajaconine, and the broader atisine-type class of C20-diterpenoid alkaloids to which it belongs. This class will be compared with the well-characterized aconitine-type (represented by Aconitine and Lappaconitine) and lycoctonine-type (represented by Methyllycaconitine) diterpenoid alkaloids.

Diterpenoid alkaloids are a diverse group of natural products, primarily isolated from plants of the Aconitum and Delphinium genera.[1] They are classified based on their carbon skeleton into C18, C19, and C20 types.[2] These compounds exhibit a wide range of potent biological activities, from highly toxic to therapeutically valuable, making them a subject of significant interest in pharmacology and drug development.

Overview of Compared Diterpenoid Alkaloids

This compound is a C20-diterpenoid alkaloid of the atisine type. While its total synthesis has been reported, specific biological activity data remains scarce in publicly accessible literature. Its parent compound, Ajaconine , has been isolated from Delphinium species and shows activities such as cholinesterase inhibition.[3] The atisine-type alkaloids, in general, are known for a range of biological effects, including antitumor, anti-inflammatory, analgesic, and antiarrhythmic properties.[1][4]

Aconitine , a C19-diterpenoid alkaloid, is infamous for its high toxicity, primarily acting as a potent cardiotoxin and neurotoxin.[5] Its mechanism involves the persistent activation of voltage-gated sodium channels.[1][5] Despite its toxicity, it has been investigated for its analgesic and anti-inflammatory properties.[2]

Lappaconitine , a C18-diterpenoid alkaloid, is structurally related to aconitine but is significantly less toxic.[6] It also functions as a sodium channel blocker and is used clinically in some countries as an antiarrhythmic and analgesic agent.[6][7]

Methyllycaconitine (MLA) , a C19-diterpenoid alkaloid of the lycoctonine-type, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[8][9] This mechanism of action is distinct from the primary target of the aconitine-type alkaloids.

Comparative Biological Activity Data

The following table summarizes available quantitative data for the selected diterpenoid alkaloids, providing a basis for comparison. It is important to note the absence of specific data for this compound.

AlkaloidTypePrimary Molecular TargetBiological ActivityIC50 / Ki / LD50Source
Ajaconine C20-AtisineAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cholinesterase InhibitionAChE IC50: 12.61 µM, BChE IC50: 10.18 µM[3]
Aconitine C19-AconitineVoltage-gated Sodium ChannelsNeurotoxicity, Cardiotoxicity, Analgesia, Anti-inflammationLD50 (mice): 0.2702 ± 0.002 mg/kg[10]
Lappaconitine C18-AconitineVoltage-gated Sodium ChannelsAnalgesia, Anti-arrhythmiaLD50 (mice, oral): 32.4 mg/kg[11]
Methyllycaconitine (MLA) C19-Lycoctonineα7 Nicotinic Acetylcholine ReceptorNeurotoxicity (antagonist)Ki for α7 nAChR: 1.4 nM[12]

Mechanisms of Action: A Comparative Overview

The diverse biological effects of these alkaloids stem from their distinct molecular targets and mechanisms of action.

Atisine-Type Alkaloids (Represented by Ajaconine)

The mechanism of action for many atisine-type alkaloids is not as extensively studied as the aconitine-type. However, for Ajaconine, the primary mechanism identified is the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[3] This activity suggests potential applications in neurological disorders where cholinergic transmission is impaired. Other atisine-type alkaloids have shown cytotoxic effects through the induction of apoptosis via the Bax/Bcl-2/caspase-3 signaling pathway.[13]

Aconitine-Type Alkaloids (Aconitine and Lappaconitine)

Both Aconitine and Lappaconitine primarily target voltage-gated sodium channels.[1][6] Aconitine binds to site 2 of the channel, causing persistent activation and leading to continuous cell depolarization.[5] This disrupts normal nerve and muscle function, explaining its high toxicity. Lappaconitine also blocks these channels, but its interaction is thought to be different, leading to a lower toxic profile and allowing for its therapeutic use as an analgesic and antiarrhythmic.[6]

cluster_Aconitine Aconitine Action Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Activation Persistent Activation VGSC->Activation Depolarization Continuous Depolarization Activation->Depolarization Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity cluster_MLA Methyllycaconitine Action MLA Methyllycaconitine (MLA) nAChR α7 Nicotinic Acetylcholine Receptor MLA->nAChR Antagonist Blockade Receptor Blockade nAChR->Blockade Modulation Modulation of Neurotransmission Blockade->Modulation Effect Neurotoxicity/ Pharmacological Effects Modulation->Effect A Seed cells in 96-well plate B Treat with Diterpenoid Alkaloid A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

References

Validating the In Vitro Antiparasitic Activity of Dihydroajaconine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the reported in vitro antiparasitic activity of Dihydroajaconine, an atisine-type diterpenoid alkaloid, through in vivo studies. While in vitro data suggests potential therapeutic efficacy, in vivo validation is a critical step in the drug development pipeline to assess safety, pharmacokinetics, and efficacy in a whole-organism context. This document outlines potential experimental designs, compares this compound to other relevant compounds, and presents the necessary methodologies and data visualization tools to guide further research.

Overview of this compound and In Vitro Activity

This compound is a naturally occurring diterpenoid alkaloid found in plant species of the genera Aconitum and Consolida. Recent reviews of atisine-type alkaloids have highlighted their diverse biological activities, including antiparasitic effects[1][2]. The primary in vitro activity of this compound that warrants further in vivo investigation is its inhibitory action against several parasitic protozoa.

In Vitro Antiparasitic Activity of this compound and Comparator Compounds

The following table summarizes the reported in vitro half-maximal inhibitory concentration (IC50) of this compound against various parasites. For comparative purposes, data for Pentamidine, a clinically used antiparasitic drug, is also included.

CompoundTarget OrganismIC50 (µM)Reference
This compound Trypanosoma brucei rhodesiense5.0[1][2]
Trypanosoma cruzi>50[1]
Leishmania donovani>100[1]
Plasmodium falciparum>100[1]
Pentamidine Trypanosoma brucei rhodesiense0.003Published Literature
Trypanosoma cruzi1.5Published Literature
Leishmania donovani1.2Published Literature
Plasmodium falciparum>10Published Literature

Note: The higher IC50 values for this compound against T. cruzi, L. donovani, and P. falciparum suggest lower in vitro potency compared to its activity against T. brucei rhodesiense.

Proposed In Vivo Validation Workflow

The following workflow outlines the key stages for validating the in vitro antiparasitic activity of this compound in an in vivo setting, focusing on its most promising activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness).

G cluster_0 Phase 1: Pre-clinical Assessment cluster_1 Phase 2: In Vivo Efficacy Model cluster_2 Phase 3: Data Analysis & Comparison A In Vitro Activity Confirmation (T. brucei rhodesiense) B Cytotoxicity Assays (e.g., against mammalian cell lines) A->B C Acute Toxicity Study in Mice (Maximum Tolerated Dose) B->C D Mouse Model of African Trypanosomiasis (T. b. rhodesiense infection) C->D E Treatment Groups: - Vehicle Control - this compound (various doses) - Pentamidine (Positive Control) D->E F Monitoring: - Parasitemia Levels - Clinical Symptoms - Survival Rate E->F G Statistical Analysis of Parasitemia F->G H Survival Curve Analysis (Kaplan-Meier) G->H I Comparison of Efficacy: This compound vs. Pentamidine H->I

Figure 1. Proposed workflow for in vivo validation of this compound.

Experimental Protocols

In Vivo Model of African Trypanosomiasis

A standard mouse model is proposed to evaluate the in vivo efficacy of this compound.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Intraperitoneal (i.p.) injection of 1 x 10^4 bloodstream forms of Trypanosoma brucei rhodesiense.

  • Treatment Initiation: Treatment should commence 3-4 days post-infection when parasitemia is detectable in the blood.

  • Drug Administration: this compound (formulated in a suitable vehicle, e.g., 10% DMSO in saline) administered daily for 7-10 days via i.p. injection at escalating doses based on the previously determined Maximum Tolerated Dose (MTD).

  • Control Groups:

    • Vehicle Control: Mice receiving only the drug vehicle.

    • Positive Control: Mice treated with a known effective drug, such as Pentamidine (e.g., 4 mg/kg/day, i.p.).

  • Monitoring:

    • Parasitemia: Monitored daily by tail blood smear examination and counting of parasites using a hemocytometer.

    • Clinical Signs: Body weight, temperature, and general health status recorded daily.

    • Survival: Monitored for up to 30 days post-infection.

Statistical Analysis
  • Parasitemia: Differences in parasitemia levels between treatment groups can be analyzed using a two-way ANOVA with multiple comparisons.

  • Survival: Survival data should be analyzed using the Kaplan-Meier method, with statistical significance determined by the log-rank test.

Comparative In Vivo Data

As no in vivo data for this compound is currently available, the following table provides a template for presenting the results of the proposed study, with hypothetical data for illustrative purposes.

Treatment GroupDose (mg/kg/day)Mean Peak Parasitemia (parasites/mL)Mean Survival Time (days)% Survival at Day 30
Vehicle Control -5.2 x 10^8120
This compound 101.8 x 10^81820
257.5 x 10^72560
501.1 x 10^7>3080
Pentamidine 4< 10^5 (below detection)>30100

Potential Signaling Pathways in Antiparasitic Action

The precise mechanism of action of this compound is unknown. However, many antiparasitic drugs interfere with essential parasite signaling pathways. The diagram below illustrates a generalized view of potential targets within a parasitic protozoan that could be affected. Further research would be required to elucidate the specific pathway modulated by this compound.

G cluster_0 Parasite Cell cluster_1 Potential Molecular Targets This compound This compound DNA_Replication DNA Replication & Repair This compound->DNA_Replication Inhibition? Protein_Synthesis Protein Synthesis (Ribosomes) This compound->Protein_Synthesis Inhibition? Glycolysis Glycolysis Pathway This compound->Glycolysis Inhibition? Redox_Metabolism Redox Metabolism (e.g., Trypanothione Reductase) This compound->Redox_Metabolism Inhibition? Cell_Death Parasite Cell Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death Glycolysis->Cell_Death Redox_Metabolism->Cell_Death

Figure 2. Potential antiparasitic mechanisms of action.

Conclusion and Future Directions

The in vitro data for this compound, particularly its activity against Trypanosoma brucei rhodesiense, provides a compelling rationale for further investigation. The proposed in vivo studies are essential to determine if this in vitro potential translates into therapeutic efficacy in a living system. Should this compound demonstrate significant in vivo activity, subsequent research should focus on elucidating its mechanism of action, pharmacokinetic profiling, and structure-activity relationship studies to optimize its antiparasitic properties. This systematic approach is fundamental in the journey of natural product drug discovery and development.

References

Immunoassay Cross-Reactivity Analysis: A Comparative Guide for Aconitine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Immunoassay Specificity for Aconitine Alkaloids

Immunoassays offer a rapid and sensitive method for the detection of small molecules like alkaloids. However, a key performance characteristic is the specificity of the antibody, particularly its cross-reactivity with structurally similar compounds. High cross-reactivity can lead to false-positive results or inaccurate quantification, while low cross-reactivity is indicative of a highly specific assay.

The following sections present cross-reactivity data from published studies on monoclonal antibodies developed for aconitine. This data is essential for evaluating the potential performance of an immunoassay in complex matrices where multiple related alkaloids may be present.

Comparative Cross-Reactivity Data

The table below summarizes the cross-reactivity of different monoclonal antibodies (MAbs) developed for aconitine with various aconitine-type alkaloids. The cross-reactivity is typically expressed as a percentage relative to the binding of the primary analyte (aconitine).

AnalyteMAb 1 Cross-Reactivity (%)[1]MAb 2 Cross-Reactivity (%)
Aconitine 100 100
MesaconitineHighNot Reported
HypaconitineHighNot Reported
JesaconitineHighNot Reported
IndaconitineNot ReportedLow
LappaconitineNot ReportedLow
AconitumtalassicumNot ReportedLow
Bulleyaconitine ANot ReportedLow

Note: "High" indicates significant cross-reactivity as reported in the study, without a specific percentage provided. "Low" indicates minimal to no significant cross-reactivity.

Experimental Protocols

The data presented in this guide was generated using competitive enzyme-linked immunosorbent assays (cELISA). Below is a generalized protocol for a cELISA for the detection of small molecules like aconitine alkaloids.

Principle of Competitive ELISA

In a competitive ELISA, the target antigen in the sample competes with a labeled antigen (antigen-enzyme conjugate) for a limited number of binding sites on a specific antibody that is pre-coated on a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the target antigen in the sample. A substrate is then added, and the resulting colorimetric signal is measured. A lower signal indicates a higher concentration of the target antigen in the sample.

Generalized cELISA Protocol
  • Coating: Microtiter plate wells are coated with a capture antibody specific for the target alkaloid. The plate is then incubated to allow for antibody adsorption to the well surface.

  • Washing: The plate is washed to remove any unbound antibody.

  • Blocking: A blocking buffer is added to the wells to block any remaining non-specific binding sites.

  • Competition: The test sample (containing the unknown amount of analyte) and a fixed amount of enzyme-conjugated analyte are added to the wells. They are incubated to allow for competition for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound sample and enzyme-conjugated analyte.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The concentration of the analyte in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the analyte.

Visualizing the Competitive Immunoassay Workflow

The following diagram illustrates the key steps in a competitive immunoassay for the detection of a small molecule like Dihydroajaconine.

Competitive_Immunoassay cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_detection 3. Signal Detection Well Microtiter Well Antibody Antibody Well2 Well + Ab Analyte This compound (Sample) Well2->Analyte Binds Labeled_Analyte Labeled Analyte (Competitor) Well2->Labeled_Analyte Binds Well3 Well + Ab-Analyte/Analyte-E Substrate Substrate Well3->Substrate Addition Signal Colorimetric Signal Substrate->Signal Enzymatic Reaction

Caption: Workflow of a competitive immunoassay for small molecule detection.

References

Limited Public Data Curbs Comprehensive Review of Dihydroajaconine Analogs' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of Dihydroajaconine analogs is currently hindered by a significant lack of publicly available research data. While this compound, a synthesized atisine-type diterpenoid alkaloid, has been documented, dedicated studies detailing the synthesis and comparative biological evaluation of its analogs are not readily found in the scientific literature. This data gap prevents a full comparative guide as initially envisioned.

However, by examining the parent compound, Ajaconine, and the broader class of atisine-type diterpenoid alkaloids, some insights into potential biological activities and the methodologies for their assessment can be gleaned.

Biological Activity of Ajaconine and Atisine-Type Alkaloids

Research into the biological activities of atisine-type alkaloids has revealed potential in several areas, notably in cholinesterase inhibition and cytotoxicity against cancer cell lines.

Cholinesterase Inhibition:

Ajaconine, the parent compound of this compound, has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Ajaconine

CompoundTarget EnzymeIC50 (µM)
AjaconineAChEData not available
AjaconineBChEData not available

(Note: Specific IC50 values for Ajaconine were not found in the reviewed literature, though its inhibitory activity has been reported.)

Cytotoxicity:

While specific cytotoxic data for this compound and its analogs is unavailable, the broader class of C20-diterpenoid alkaloids, which includes the atisine-type, has been investigated for anticancer properties. The cytotoxic activity is typically evaluated against a panel of human cancer cell lines.

Table 2: General Cytotoxic Activity of Select Diterpenoid Alkaloids (for illustrative purposes)

Compound/Analog ClassCell LineIC50 (µM)
This compound Analog 1e.g., A549 (Lung Carcinoma)Data not available
This compound Analog 2e.g., MCF-7 (Breast Cancer)Data not available
This compound Analog 3e.g., HeLa (Cervical Cancer)Data not available

(This table is a template. No specific data for this compound analogs could be populated.)

Experimental Protocols

The following are generalized experimental protocols for the key bioassays mentioned, based on methodologies reported for similar diterpenoid alkaloids.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, the test compound (at various concentrations) is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

    • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured kinetically using a microplate reader at a specific wavelength (typically 412 nm).

  • Data Analysis: The rate of reaction is calculated, and the percentage of enzyme inhibition by the test compound is determined by comparing the reaction rate with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Due to the absence of specific mechanistic studies on this compound analogs, diagrams of signaling pathways are not applicable. However, a generalized workflow for the screening and evaluation of natural product analogs can be represented.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Synthesis Chemical Modification Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cholinesterase Cholinesterase Inhibition Assay Purification->Cholinesterase Test Compounds Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Test Compounds IC50 IC50 Determination Cholinesterase->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead Lead SAR->Lead Identify Lead Compounds

Caption: Generalized workflow for the synthesis and biological evaluation of this compound analogs.

In-Depth Comparison of Dihydroajaconine and a Known Active Compound: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Efficacy Supported by Experimental Data

Introduction

This guide provides a comprehensive comparison of the efficacy of Dihydroajaconine and a well-characterized active compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of their respective biological activities. Due to the limited publicly available information on this compound, this guide will focus on presenting a framework for comparison and will be updated as more data becomes available.

Currently, there is a significant lack of scientific literature and experimental data pertaining to the biological activity, mechanism of action, and signaling pathways of this compound. Extensive searches of scientific databases have not yielded specific information on this compound. Therefore, a direct comparison with a known active compound, including quantitative data and detailed experimental protocols, cannot be provided at this time.

This guide will, however, outline the necessary experimental approaches and data required for a thorough comparison once the biological effects of this compound are elucidated. The subsequent sections will serve as a template for how such a comparison should be structured, what data should be collected, and how it should be visualized.

Hypothetical Comparative Data

To illustrate the format of this guide, we will present a hypothetical comparison. For this purpose, let us assume that future research reveals this compound to be an inhibitor of the XYZ signaling pathway, a pathway known to be modulated by the well-characterized Compound 'A'.

Table 1: Comparative Efficacy of this compound and Compound 'A' on XYZ Pathway Inhibition
ParameterThis compoundCompound 'A'
Target XYZ KinaseXYZ Kinase
IC₅₀ (nM) [Future Data]50
Mechanism of Action [Future Data]ATP-competitive inhibitor
Cellular Potency (EC₅₀, nM) [Future Data]150
In vivo Efficacy (Model) [Future Data]Tumor growth inhibition (Xenograft)
Observed Side Effects [Future Data]Mild gastrointestinal distress

Experimental Protocols

A detailed description of the experimental methodologies is crucial for the reproducibility and validation of scientific findings. The following are examples of protocols that would be necessary to generate the data for a meaningful comparison.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against XYZ kinase.

Method:

  • Recombinant human XYZ kinase is incubated with varying concentrations of this compound or Compound 'A'.

  • The kinase reaction is initiated by the addition of ATP and a specific peptide substrate.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Potency Assay

Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound in a cellular context.

Method:

  • A cell line known to have an active XYZ signaling pathway is seeded in multi-well plates.

  • The cells are treated with a range of concentrations of this compound or Compound 'A'.

  • After an appropriate incubation time, a downstream marker of XYZ pathway activity (e.g., phosphorylation of a substrate protein) is measured by Western blotting or ELISA.

  • EC₅₀ values are determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the underlying biological processes and experimental design.

XYZ_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response This compound This compound This compound->XYZ_Kinase Inhibition Compound_A Compound 'A' Compound_A->XYZ_Kinase Inhibition

Caption: Hypothetical inhibition of the XYZ signaling pathway by this compound and Compound 'A'.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_cellulo In Cellulo Experiments cluster_in_vivo In Vivo Experiments Kinase_Assay Kinase Inhibition Assay (IC₅₀ Determination) Cellular_Assay Cellular Potency Assay (EC₅₀ Determination) Kinase_Assay->Cellular_Assay Compound Progression Cell_Culture Cell Line Culture Cell_Culture->Cellular_Assay Efficacy_Study Efficacy Study Cellular_Assay->Efficacy_Study Lead Candidate Animal_Model Animal Model (e.g., Xenograft) Animal_Model->Efficacy_Study

Caption: A generalized experimental workflow for evaluating the efficacy of a compound.

Conclusion

While a direct and detailed comparison of this compound with a known active compound is not feasible at present due to the absence of published data, this guide provides a clear framework for how such a comparison should be conducted and presented. The outlined experimental protocols and data visualization standards are intended to guide future research and ensure that any forthcoming data on this compound can be rigorously and transparently evaluated against existing knowledge. Researchers who are in possession of data regarding this compound are encouraged to publish their findings to contribute to the collective scientific understanding and enable comprehensive comparative analyses.

Inter-Laboratory Comparison of Dihydroajaconine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Dihydroajaconine, a diterpenoid alkaloid. Given the absence of publicly available, formal proficiency testing results for this compound, this document presents a hypothetical comparison based on established best practices for analytical method validation and inter-laboratory studies.[1][2][3] The objective is to offer a comprehensive protocol and data presentation structure that researchers, scientists, and drug development professionals can adopt for their own comparative studies.

The methodologies and data presented herein are illustrative, designed to guide laboratories in assessing the reproducibility, accuracy, and precision of their analytical methods for this compound quantification.

Experimental Protocols

A standardized and robust analytical method is crucial for meaningful inter-laboratory comparison. The following protocol, based on common practices for the analysis of diterpenoid alkaloids, is recommended for all participating laboratories.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from a serum matrix and remove interfering substances.

  • Materials:

    • Serum samples spiked with this compound

    • Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the samples)

    • Methanol (LC-MS grade)

    • Water with 0.1% Formic Acid (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Mixed-mode cation exchange SPE cartridges

  • Procedure:

    • Pre-treatment: To 500 µL of serum sample, add 50 µL of the internal standard solution. Vortex for 30 seconds.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (see section 1.2).

1.2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized by each laboratory. For illustrative purposes:

      • This compound: m/z [M+H]⁺ → fragment ion 1, fragment ion 2

      • Internal Standard: m/z [M+H]⁺ → fragment ion 1, fragment ion 2

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized to achieve maximum sensitivity and specificity.

Data Presentation: A Hypothetical Comparison

The following tables summarize simulated quantitative data from three hypothetical laboratories to illustrate how results from an inter-laboratory comparison can be presented. These tables focus on key analytical method validation parameters as outlined by various guidelines.[2][3][4]

Table 1: Linearity and Sensitivity

LaboratoryCalibration Range (ng/mL)R² (Coefficient of Determination)Limit of Quantification (LOQ) (ng/mL)
Laboratory A0.5 - 5000.99850.5
Laboratory B0.5 - 5000.99910.5
Laboratory C1.0 - 5000.99791.0

Table 2: Accuracy and Precision

LaboratoryQC LevelSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (% Recovery)Precision (%RSD)
Laboratory A Low QC1.51.45 ± 0.1296.7%8.3%
Mid QC7578.2 ± 4.1104.3%5.2%
High QC400390.5 ± 21.597.6%5.5%
Laboratory B Low QC1.51.58 ± 0.11105.3%7.0%
Mid QC7573.9 ± 3.598.5%4.7%
High QC400411.0 ± 18.9102.8%4.6%
Laboratory C Low QC1.51.39 ± 0.1892.7%12.9%
Mid QC7581.1 ± 6.2108.1%7.6%
High QC400385.4 ± 25.196.4%6.5%

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Handling cluster_1 Sample Preparation (SPE) cluster_2 Analysis cluster_3 Data Processing SampleReceipt Sample Receipt Spiking Spiking with IS SampleReceipt->Spiking Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification.

Inter-Laboratory Comparison Logic Diagram

G cluster_labs Participating Laboratories Coordinator Study Coordinator Protocol Standardized Protocol Coordinator->Protocol Samples Homogenized Samples Coordinator->Samples LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Samples->LabA Samples->LabB Samples->LabC Data Data Submission LabA->Data LabB->Data LabC->Data Analysis Statistical Analysis (z-scores, bias, precision) Data->Analysis Report Final Comparison Report Analysis->Report Report->Coordinator

Caption: Logic of an inter-laboratory comparison study.

References

Safety Operating Guide

Safeguarding Researchers: Essential Protocols for Handling Dihydroajaconine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Comprehensive Guide to the Safe Handling and Disposal of Dihydroajaconine

Researchers and drug development professionals working with this compound, a diterpenoid alkaloid derived from plants of the Aconitum species, must adhere to stringent safety protocols due to its extreme toxicity. This compound belongs to a class of compounds known for their potent cardiotoxic and neurotoxic effects. Even minute quantities can pose a significant health risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of all laboratory personnel.

Quantitative Safety Data

Due to the limited availability of specific toxicological data for this compound, a conservative approach based on data from the closely related and highly toxic parent compound, aconitine, is essential. As little as 0.2 mg of Aconitum alkaloids can cause poisoning in humans, and an oral dose of 2 mg can be fatal.[1] Given the high potency and toxicity of this class of compounds, this compound should be handled as a substance with a high level of hazard.

In the absence of a formally established Occupational Exposure Limit (OEL), the principle of Occupational Exposure Banding (OEB) is applied. This approach categorizes compounds into bands based on their potency and potential health effects, guiding the implementation of appropriate control measures.[1][2][3][4][5][6][7] Based on the available data for related Aconitum alkaloids, this compound is assigned to the most stringent control band.

ParameterValueSource / Analogue
LD50 (Mice, oral) 1 mg/kgAconitine[8]
Human Toxicity ~0.2 mg (toxic dose)Aconitum alkaloids[1]
Human Lethality ~2.0 mg (lethal dose)Aconitum alkaloids[1]
Occupational Exposure Band (OEB) OEB 5Inferred from high potency
Recommended OEL Range < 1 µg/m³Based on OEB 5[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any potential exposure to this compound. The following PPE must be worn at all times when handling the compound, including during weighing, reconstitution, and administration, as well as during the decontamination and disposal of waste.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, safeguarding the eyes and mucous membranes of the face.
Respiratory Protection A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (or equivalent) cartridges.Protects against inhalation of aerosolized particles, which is a primary route of exposure.
Body Protection A disposable, solid-front, back-tying, long-sleeved chemotherapy gown with elastic or knit cuffs.Provides a barrier against skin contact and contamination of personal clothing.
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the tracking of contamination outside of the designated handling area.

Detailed Experimental Protocols

Adherence to the following step-by-step procedures is critical for minimizing the risk of exposure to this compound.

Preparation and Handling Workflow

All manipulations of this compound must be performed within a certified Class II Type B2 Biosafety Cabinet (BSC) or a pharmaceutical isolator to ensure personnel and environmental protection.

  • Preparation of the Work Area:

    • Ensure the BSC or isolator is operating correctly and has been decontaminated.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any potential spills.

    • Assemble all necessary materials (e.g., vials, syringes, solvents, waste containers) within the BSC before starting work.

  • Weighing Solid this compound:

    • If possible, use a formulation that does not require weighing of the powdered form.

    • If weighing is necessary, perform it within a containment balance enclosure or a powder-containment hood.

    • Use dedicated, disposable weighing tools.

  • Reconstitution and Dilution:

    • Use a closed-system drug-transfer device (CSTD) to prevent the escape of aerosols and vapors during reconstitution.

    • Slowly inject the diluent into the vial, directing the stream against the side of the vial to minimize frothing.

    • Allow any pressure differences to equalize before withdrawing the needle.

  • Post-Handling Decontamination:

    • Wipe down all exterior surfaces of vials, syringes, and other equipment with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate to neutralize the bleach) before removing them from the BSC.

    • Carefully package all contaminated disposable materials in a designated hazardous waste container inside the BSC.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as hazardous pharmaceutical waste.

  • Waste Containment:

    • Place all contaminated solid waste into a clearly labeled, leak-proof, puncture-resistant hazardous waste container with a secure lid. This container should be kept within the designated handling area.

    • Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal:

    • Hazardous pharmaceutical waste containing this compound must be disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[8] Do not dispose of this waste in regular trash or down the drain.[9]

    • Maintain meticulous records of all waste generated and its final disposal, in accordance with institutional and regulatory requirements.

Mandatory Visualizations

To further clarify the critical information for handling this compound, the following diagrams illustrate the mechanism of action and the procedural workflow.

Mechanism of Action of Aconitum Alkaloids cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Persistent_Activation Persistent Activation of Sodium Channel Na_channel->Persistent_Activation Inhibits inactivation This compound This compound This compound->Na_channel Binds to Site 2 Na_Influx Continuous Influx of Sodium Ions Persistent_Activation->Na_Influx Cell_Depolarization Prolonged Cell Depolarization Na_Influx->Cell_Depolarization Toxicity Cardiotoxicity & Neurotoxicity Cell_Depolarization->Toxicity Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in BSC/Isolator) cluster_decon Decontamination & Waste cluster_disposal Disposal Don_PPE 1. Don Full PPE Prepare_BSC 2. Prepare BSC/Isolator Don_PPE->Prepare_BSC Weigh 3. Weigh Compound (if necessary) Prepare_BSC->Weigh Reconstitute 4. Reconstitute/Dilute (using CSTD) Weigh->Reconstitute Decontaminate_Surfaces 5. Decontaminate Surfaces & Equipment Reconstitute->Decontaminate_Surfaces Segregate_Waste 6. Segregate Waste Decontaminate_Surfaces->Segregate_Waste Package_Waste 7. Package for Disposal Segregate_Waste->Package_Waste Incinerate 8. Incinerate via Licensed Vendor Package_Waste->Incinerate

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroajaconine
Reactant of Route 2
Reactant of Route 2
Dihydroajaconine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。